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Core Science & Biosynthesis

Foundational

Strategic Utility of N-alpha-Trityl-L-leucine in Advanced Solid-Phase Peptide Synthesis: Mechanisms, Causality, and Protocols

Executive Summary As peptide therapeutics grow in structural complexity—expanding into depsipeptides, macrocycles, and highly modified conjugates—traditional Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics grow in structural complexity—expanding into depsipeptides, macrocycles, and highly modified conjugates—traditional Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies frequently encounter insurmountable synthetic bottlenecks. As a Senior Application Scientist, I frequently observe sequence-dependent failures such as diketopiperazine (DKP) formation or the degradation of base-sensitive moieties during routine deprotection.

N-alpha-Trityl-L-leucine (Trt-Leu-OH) serves as a highly specialized building block designed to bypass these limitations. By leveraging the extreme steric bulk and ultra-mild acid lability of the triphenylmethyl (trityl) group, chemists can achieve orthogonal protection and absolute regiocontrol. This whitepaper deconstructs the mechanism of action of Trt-Leu-OH, explains the causality behind its implementation, and provides self-validating experimental protocols for its use in advanced peptide synthesis.

Mechanistic Principles of N-alpha-Trityl Protection

The efficacy of the N-alpha-trityl group relies on two fundamental chemical properties: immense steric shielding and the stability of the resulting carbocation during acidolysis.

Steric Shielding and Regiocontrol

The trityl group consists of three phenyl rings radiating from a central sp3-hybridized carbon. When attached to the alpha-amine of leucine, these rings form a massive, propeller-like steric umbrella. This physical barrier completely shields the nitrogen lone pair, rendering it unreactive to electrophiles and preventing it from participating in intramolecular side reactions[1].

SN1 Acidolysis Mechanism

Unlike the Fmoc group (cleaved via a base-catalyzed E1cb mechanism) or the Boc group (requiring harsh 50% TFA), the N-Trt group is exceptionally acid-labile. Deprotection occurs via an SN1 pathway triggered by mild acids (e.g., 1-2% TFA or dilute acetic acid)[2]. Protonation of the amine weakens the C-N bond, leading to heterolytic cleavage and the formation of a highly stable triphenylmethyl carbocation[1]. Because this carbocation is intensely electrophilic, it must be permanently neutralized using a scavenger (such as triisopropylsilane, TIS) to prevent the re-alkylation of nucleophilic side chains like Cysteine or Tryptophan[3],[4].

Trt_Mechanism A Trt-Leu-Peptide-Resin B Protonation by Mild Acid (1% TFA in DCM) A->B C C-N Bond Cleavage (SN1 Pathway) B->C D Stable Trityl Cation (Yellow Intermediate) C->D E Free Leu-Peptide-Resin C->E F Cation Scavenging (TIS / H2O) D->F G Inert Scavenger Adduct (Colorless) F->G

Caption: SN1 acidolysis mechanism of N-alpha-Trityl deprotection and cation scavenging.

Causality in Experimental Design: Why Choose Trt-Leu-OH?

In protocol development, every reagent choice must be driven by mechanistic causality. The integration of Trt-Leu-OH is specifically mandated in the following scenarios:

  • Eradicating Diketopiperazine (DKP) Formation: DKP formation is a notorious side reaction occurring at the dipeptide stage (particularly with C-terminal Proline or Glycine). When the Fmoc group is removed from the second amino acid, the newly freed amine loops back and attacks the C-terminal ester anchoring the peptide to the resin, cleaving the dipeptide entirely. Causality: By coupling Trt-Leu-OH as the second amino acid, the immense steric bulk of the trityl group physically prevents the conformational rotation required for this nucleophilic attack, preserving the resin linkage[5].

  • Synthesis of Base-Sensitive Architectures: Depsipeptides and certain glycopeptides contain ester bonds that are rapidly hydrolyzed by the 20% piperidine used in standard Fmoc deprotection. Causality: The N-Trt group allows for chain elongation under strictly neutral or mildly acidic conditions, completely bypassing base-catalyzed degradation[2].

Quantitative Lability Data

To design an orthogonal synthesis strategy, one must understand the relative cleavage kinetics of available protecting groups. The table below summarizes the lability profile of N-alpha-Trityl compared to standard and substituted alternatives.

Protecting GroupPrimary Cleavage ReagentCleavage MechanismRelative Acid LabilityOrthogonality Profile
Fmoc 20% Piperidine in DMFE1cb (Base)Stable to acidOrthogonal to Boc, Trt, tBu
Boc 50% TFA in DCMSN1 (Strong Acid)LowOrthogonal to Fmoc
Trt (N-alpha) 1-2% TFA in DCMSN1 (Mild Acid)HighOrthogonal to Fmoc and Boc
MMT 0.1-1% TFA in DCMSN1 (Mild Acid)Very HighOrthogonal to Fmoc and Boc

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the system inherently provides feedback on its own success or failure. The following workflows for coupling and deprotecting Trt-Leu-OH are engineered with built-in validation checkpoints.

Protocol 1: Sterically Hindered Coupling of Trt-Leu-OH

Causality: Standard carbodiimide coupling (DIC/HOBt) is frequently insufficient due to the extreme steric shielding of the trityl group. To overcome this activation barrier, the highly reactive aminium salt HATU is utilized alongside a strong organic base (DIPEA) to forcefully drive the formation of the active ester[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Trt-Leu-OH and 3.9 equivalents of HATU in minimal DMF.

  • Base Addition: Add 8.0 equivalents of DIPEA to the vial. Stir for 2 minutes to generate the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate continuously for 2 to 4 hours at room temperature.

  • Validation Check (The Kaiser Test): Withdraw a few resin beads and perform a Ninhydrin (Kaiser) test.

    • Self-Validation: A negative result (beads remain pale yellow) confirms that all primary amines have been successfully acylated. A positive result (blue beads) indicates incomplete coupling due to steric clash, triggering an automatic recoupling cycle.

Protocol 2: Selective Acidolytic Detritylation

Causality: To selectively remove the N-alpha-Trt group without prematurely cleaving tBu side-chain protectors or severing the peptide from the resin, a highly dilute acid (1% TFA) is mandated. Triisopropylsilane (TIS) is included to irreversibly trap the liberated trityl carbocation[1],[4].

Step-by-Step Methodology:

  • Solvent Exchange: Wash the resin thoroughly with Dichloromethane (DCM) (5 x 1 min). Causality: DMF acts as a weak base and will neutralize the highly dilute TFA if not completely removed.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of 1% TFA and 2% TIS in DCM.

  • Acidolysis: Treat the resin with the cleavage cocktail (3 x 5 minutes), collecting the flow-through in a flask.

  • Validation Check (Visual Cation Tracking):

    • Self-Validation: The liberated trityl cation exhibits a vibrant yellow/orange color in the acidic DCM solution. Monitor the effluent color during each 5-minute wash. The complete disappearance of this yellow color in the final wash provides a real-time, visual confirmation of 100% deprotection.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 x 2 min) to neutralize the newly freed alpha-amine for the next coupling step.

Trt_Workflow Start Resin-Bound Peptide Amine Coupling Couple Trt-Leu-OH (HATU / DIPEA, 2-4h) Start->Coupling Validate1 Kaiser Test (Yellow = Success) Coupling->Validate1 Wash DCM Wash (Remove DMF) Validate1->Wash Deprotect Acidolysis (1% TFA, 2% TIS) Wash->Deprotect Validate2 Visual Tracking (Yellow to Colorless) Deprotect->Validate2 Next Neutralize & Next Step Validate2->Next

Caption: Self-validating workflow for Trt-Leu-OH coupling and selective deprotection.

References

  • de la Torre, B.G., et al. "Solid-phase peptide synthesis using N-alpha-trityl-amino acids." Digital CSIC. [Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Link]

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc/tBu Protection." [Link]

  • ResearchGate. "Cysteine protecting groups: applications in peptide and protein science." [Link]

Sources

Exploratory

Comprehensive Technical Guide to N-α-Trityl-L-leucine Diethylamine Salt: Physicochemical Profiling and Synthetic Applications

Executive Summary As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter synthetic bottlenecks related to steric hindrance, orthogonal deprotection, and reagent stability duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter synthetic bottlenecks related to steric hindrance, orthogonal deprotection, and reagent stability during complex Solid-Phase Peptide Synthesis (SPPS). The utilization of the N-α-Trityl (Trt) protecting group on aliphatic amino acids like L-leucine offers a highly specialized solution to these challenges.

This whitepaper provides an in-depth technical analysis of N-α-Trityl-L-leucine diethylamine salt (CAS: 3226-94-6) [1]. By examining its exact mass, molecular weight, and the causality behind its specific salt formulation, this guide establishes self-validating experimental workflows for researchers aiming to integrate this building block into high-purity peptide synthesis.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In modern drug development, rigorous Quality Control (QC) relies on High-Resolution Mass Spectrometry (HRMS). Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for accurate spectral interpretation.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name N-α-Trityl-L-leucine diethylamine salt
CAS Number 3226-94-6[1]
Molecular Formula C29H38N2O2[2]
Average Molecular Weight 446.62 g/mol [1]
Monoisotopic Exact Mass 446.2933 Da[2]
Appearance White to off-white crystalline powder

The Causality of Exact Mass in HRMS: While the average molecular weight (446.62 g/mol ) is used for stoichiometric calculations during synthesis, the exact mass (446.2933 Da) is the critical parameter for HRMS (e.g., ESI-TOF or Orbitrap systems)[2]. The exact mass reflects the mass of the molecule calculated using the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O). When monitoring the coupling efficiency or identifying impurities, relying on the average molecular weight leads to misidentification of the isotopic envelope. Specifically, tracking the loss of the trityl cation (exact mass: 243.1174 Da) during mass fragmentation requires precise monoisotopic calculations to differentiate the target peptide from truncated sequences.

The Causality of the Diethylamine (DEA) Salt Formulation

A common question among synthetic chemists is: Why is N-α-Trityl-L-leucine supplied as a diethylamine salt rather than a free acid?

The answer lies in the thermodynamic stability and handling properties of the compound:

  • Prevention of Autocatalytic Detritylation: The N-trityl bond is exceptionally acid-labile. If left as a free carboxylic acid, the acidic proton can autocatalyze the cleavage of the N-trityl group during storage, leading to severe degradation. By formulating it as a diethylamine (DEA) salt, the carboxylic acid is deprotonated, neutralizing the autocatalytic proton.

  • Crystallinity and Stoichiometry: Free N-trityl amino acids frequently present as intractable oils or amorphous foams, making precise molar quantification nearly impossible. The DEA salt yields a highly crystalline, thermodynamically stable solid that ensures long-term shelf life and accurate weighing.

Experimental Workflows & Protocols

To successfully utilize Trt-Leu-OH·DEA, the protocols must be designed as self-validating systems —meaning the chemistry itself provides real-time feedback to the scientist to confirm success or failure.

Protocol 1: Free-Basing the Trt-Leu-OH·DEA Salt

Directly adding the DEA salt to a coupling reaction is a fatal error. The secondary amine (diethylamine) will act as a competing nucleophile, reacting with the activated ester to form a diethylamide dead-end byproduct.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of Trt-Leu-OH·DEA in Ethyl Acetate (EtOAc) (approx. 10 mL/gram).

  • Acidic Extraction: Wash the organic layer with 3 volumes of 5% aqueous Potassium Bisulfate (KHSO4).

    • Causality: The mildly acidic KHSO4 protonates the diethylamine (pKa ~10.5) to diethylammonium, driving it entirely into the aqueous phase, while the neutralized free Trt-Leu-OH remains highly soluble in the organic phase.

  • Self-Validation Step: Test the pH of the aqueous wash using pH paper. It must remain acidic (pH < 3). If the pH rises above 3, the KHSO4 is depleted, meaning unextracted DEA remains in the organic layer. Repeat the wash until the aqueous layer is strictly pH < 3.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free Trt-Leu-OH as a foam, ready for immediate coupling.

Protocol 2: Peptide Coupling and Selective Detritylation

Once free-based, the amino acid is coupled to the growing peptide chain, followed by orthogonal deprotection.

Step-by-Step Methodology:

  • Activation: Dissolve the free Trt-Leu-OH in DMF. Add 1.0 eq Oxyma Pure and 1.0 eq N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: Trityl groups are massively sterically hindered. Using standard uronium salts (like HATU or HBTU) in the presence of slow coupling can lead to irreversible guanidinylation of the N-terminus[3]. DIC/Oxyma avoids this dead-end pathway, as detailed by [3].

  • Coupling: Add the activated mixture to the resin-bound peptide. Allow to react for 2 hours. Validate completion using a Ninhydrin (Kaiser) test.

  • Detritylation: Treat the resin with 1-3% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% Triisopropylsilane (TIS).

    • Causality: The trityl group is cleaved via mild acidolysis, making it completely orthogonal to standard Boc/tBu protecting groups[4]. The cleavage forms a highly stable triphenylmethyl cation. TIS is required as a scavenger to irreversibly quench this cation; otherwise, it will re-alkylate the free amine upon removal of the acid, as supported by [4].

  • Self-Validation Step: The cleavage reaction instantly turns bright yellow due to the generation of the trityl cation. Continue washing the resin with 1% TFA until the effluent is completely colorless. The disappearance of the yellow color is a direct, visual self-validation that deprotection is complete and all cations have been successfully scavenged and washed away.

Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways of the protocols described above.

Workflow Step1 1. Weigh Trt-Leu-OH·DEA Salt (Crystalline Solid) Step2 2. Liquid-Liquid Extraction (EtOAc / 5% KHSO4) Step1->Step2 Dissolve & Wash Step3 3. Isolate Free Acid (Organic Layer) Step2->Step3 pH < 3 Validation Step4 4. Carboxylic Activation (DIC / Oxyma Pure) Step3->Step4 Add Activators Step5 5. Amide Bond Formation (Peptide Elongation) Step4->Step5 Target Amine

Caption: Step-by-step workflow for the free-basing and coupling of Trt-Leu-OH·DEA.

Mechanism NTrt N-Trityl Peptide (Colorless on Resin) Acid 1-3% TFA in DCM (Mild Acidolysis) NTrt->Acid Initiate Cleavage Cation Trityl Cation + Free Amine (Bright Yellow Indicator) Acid->Cation Visual Validation Scavenge Cation Scavenging (TIS Additive) Cation->Scavenge Prevent Reattachment Final Deprotected Peptide (Ready for Elongation) Scavenge->Final Colorless Wash

Caption: Mechanistic pathway of acid-mediated detritylation and visual self-validation.

Sources

Foundational

Comprehensive Technical Guide on N-alpha-Trityl-L-leucine Diethylamine: Synthesis, SPPS Applications, and Safety Data

Executive Summary N-alpha-Trityl-L-leucine diethylamine (CAS: 3226-94-6) is a specialized, orthogonally protected amino acid derivative utilized extensively in advanced organic synthesis and Solid-Phase Peptide Synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alpha-Trityl-L-leucine diethylamine (CAS: 3226-94-6) is a specialized, orthogonally protected amino acid derivative utilized extensively in advanced organic synthesis and Solid-Phase Peptide Synthesis (SPPS)[1][2]. The strategic incorporation of the triphenylmethyl (trityl) group provides robust steric shielding of the alpha-amino group, effectively suppressing side reactions such as racemization or diketopiperazine formation during peptide assembly[3].

Because free N-tritylamino acids frequently present as unstable, amorphous syrups that are difficult to isolate and quantify, the compound is formulated as a diethylamine (DEA) salt. This critical modification yields a highly crystalline, shelf-stable solid that ensures precise stoichiometric control during complex synthetic workflows[3].

Physicochemical Profiling & Nomenclature

The following table summarizes the core quantitative and identification data for N-alpha-Trityl-L-leucine diethylamine[1][4].

PropertyValue / Description
Chemical Name N-alpha-Trityl-L-leucine diethylamine
CAS Number 3226-94-6
Molecular Formula C29H38N2O2
Molecular Weight 446.62 g/mol
Common Synonyms TRT-LEU-OH DEA; TRT-L-LEU-OH DEA; N-alpha-trityl-L-leucine diethylammonium salt; diethylamine (S)-4-methyl-2-(tritylamino)pentanoate
Appearance White to off-white crystalline powder
Solubility Profile Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc); slightly soluble in water.

Mechanistic Causality: The Trityl Group & Diethylamine Salt Formulation

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over standard Fmoc or Boc derivatives in certain synthetic niches.

The Trityl (Trt) Protecting Group: The trityl group is exceptionally bulky. This steric hindrance is a double-edged sword: while it can slow down the coupling of sterically demanding amino acids, it provides unparalleled protection against nucleophilic attack at the protected amine. More importantly, the Trt group is highly acid-labile. It can be cleaved under extremely mild conditions (e.g., 1% Trifluoroacetic acid (TFA) in DCM or dilute acetic acid)[2][3]. This allows for orthogonal deprotection strategies where other acid-labile groups (like tert-butyl esters) remain completely intact[2].

The Diethylamine (DEA) Salt Formulation: The isolation of free N-tritylamino acids is notoriously problematic due to their propensity to trap solvents and resist crystallization. By introducing diethylamine to the free acid in an ethereal solvent, a rapid acid-base reaction occurs, precipitating the diethylammonium salt[3]. This self-validating formulation serves three purposes:

  • Purification: The precipitation selectively leaves non-polar byproducts (like triphenylcarbinol) in the mother liquor.

  • Stability: The salt form prevents auto-degradation and extends the reagent's shelf life.

  • Handling: It converts a sticky foam into a free-flowing powder, enabling accurate weighing for stoichiometric coupling.

Synthesis Methodology

The synthesis of N-alpha-Trityl-L-leucine diethylamine relies on a transient silylation strategy to overcome the zwitterionic nature of the starting amino acid[5].

Step-by-Step Protocol:

  • Silylation (Transient Protection): Suspend L-Leucine in an anhydrous solvent (e.g., DCM). Add a silylating agent such as Trimethylsilyl chloride (TMS-Cl) or Hexamethyldisilazane (HMDS) and reflux. This converts the carboxylate into a labile TMS ester and silylates the amine, drastically enhancing its solubility and nucleophilicity[5].

  • Tritylation: Cool the reaction mixture and introduce Triethylamine (Et3N) as an acid scavenger. Slowly add Triphenylmethyl chloride (Trt-Cl). The activated amine attacks the trityl carbocation, forming the N-Trityl-L-leucine trimethylsilyl ester[5].

  • Hydrolytic Workup: Quench the reaction with water or a mild alcohol. This rapidly and selectively hydrolyzes the TMS ester back to the free carboxylic acid, yielding N-Trityl-L-leucine[5].

  • Salt Precipitation: Extract the crude free acid into an organic solvent such as anhydrous diethyl ether. Add an equimolar amount of Diethylamine (DEA). The N-alpha-Trityl-L-leucine diethylamine salt will rapidly precipitate.

  • Isolation: Filter the crystalline solid, wash thoroughly with cold ether to remove residual triphenylcarbinol and unreacted Trt-Cl, and dry under high vacuum[3].

Synthesis L_Leu L-Leucine (Starting Material) Silylation Silylation (TMS-Cl / HMDS) L_Leu->Silylation TMS_Int N-TMS-L-leucine TMS ester Silylation->TMS_Int Tritylation Tritylation (Trityl Chloride, Et3N) TMS_Int->Tritylation Trt_Leu N-Trityl-L-leucine (Free Acid) Tritylation->Trt_Leu Hydrolysis SaltFormation Salt Formation (Diethylamine) Trt_Leu->SaltFormation Product N-alpha-Trityl-L-leucine diethylamine salt SaltFormation->Product Crystallization

Fig 1: Step-by-step synthesis workflow of N-alpha-Trityl-L-leucine diethylamine salt.

Applications in Solid-Phase Peptide Synthesis (SPPS)

To utilize the DEA salt in SPPS, the free acid must first be liberated. Direct addition of the salt to a coupling reaction would neutralize the coupling reagents (like DIC/HOBt) and severely depress coupling efficiency[6].

SPPS Coupling Protocol:

  • Free Acid Liberation: Weigh the required equivalent of N-alpha-Trityl-L-leucine diethylamine salt. Dissolve in Ethyl Acetate (EtOAc). Wash the organic layer twice with 5% aqueous KHSO4 or 10% Citric Acid. This protonates the diethylamine, rendering it water-soluble, while the free N-Trt-L-leucine remains in the organic phase. Wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Resin Preparation: Swell the peptide-bound resin (bearing a free N-terminal amine) in DMF.

  • Activation: Dissolve the freshly liberated N-Trt-L-leucine in DMF. Add coupling reagents N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Stir for 5 minutes to generate the active ester[6].

  • Coupling: Add the activated amino acid to the resin. Agitate at room temperature for 1-2 hours. Verify completion via a Kaiser test.

  • Deprotection: To remove the Trt group for the subsequent cycle, treat the resin with 1% TFA in DCM or dilute acetic acid for 10-15 minutes[2][3]. The mildness of this step is the primary strategic advantage of the Trt group, preserving highly sensitive side-chain protections.

SPPS Salt Trt-Leu-OH DEA Salt Liberation Acid Wash (Liberate Free Acid) Salt->Liberation FreeAcid Trt-Leu-OH (Free Acid) Liberation->FreeAcid Activation Activation (DIC / HOBt) FreeAcid->Activation Coupling Coupling to Resin Activation->Coupling ProtectedPeptide Trt-Leu-Peptide-Resin Coupling->ProtectedPeptide Deprotection Deprotection (1% TFA / DCM) ProtectedPeptide->Deprotection NextCycle Next SPPS Cycle Deprotection->NextCycle

Fig 2: SPPS coupling cycle utilizing N-alpha-Trityl-L-leucine diethylamine.

Safety Data Sheet (SDS) & Handling Guidelines

While N-alpha-Trityl-L-leucine diethylamine is not classified as a severely hazardous substance under standard GHS criteria, strict laboratory protocols must be maintained to ensure operator safety and reagent integrity[4].

  • Hazard Identification: No specific severe acute toxicity data is available. However, it should be treated as a potential skin, eye, and respiratory irritant[4].

  • Handling Precautions: Handle exclusively in a well-ventilated fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fires caused by electrostatic discharge[4].

  • Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, safety goggles, and a standard laboratory coat[4].

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. It must be stored apart from foodstuff containers and incompatible materials (e.g., strong oxidizing agents)[4].

  • First Aid Measures:

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Inhalation: Move the operator into fresh air. If breathing is difficult, administer oxygen or artificial respiration.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water.

References

  • Zervas, L., et al. "On the Trityl Method for Peptide Synthesis". Journal of the American Chemical Society. URL: [Link]

  • Bodanszky, M., Bodanszky, A. "The Practice of Peptide Synthesis". Barnes & Noble.[6] URL: [Link]

  • Zervas, L., et al. "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis".[3] URL:[Link]

  • de la Torre, B.G., et al. "Solid-phase peptide synthesis using N-trityl-amino acids". Digital CSIC.[2] URL:[Link]

Sources

Exploratory

A Technical Guide to the Stereochemistry and Chiral Center of N-alpha-Trityl-L-leucine Diethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the stereochemical properties of N-alpha-Trityl-L-leucine diethylamine, a critical protected amino acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemical properties of N-alpha-Trityl-L-leucine diethylamine, a critical protected amino acid derivative used in peptide synthesis and drug development. We will explore the foundational principles of its chirality, the definitive assignment of its stereocenter, and the robust analytical methodologies required to verify its stereochemical integrity.

Introduction: The Imperative of Stereochemical Purity

In the realm of drug development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Biological systems, from enzymes to receptors, are inherently chiral and exhibit a high degree of stereoselectivity. Consequently, the different enantiomers of a chiral drug can display widely varying pharmacological, toxicological, and pharmacokinetic profiles.

N-alpha-Trityl-L-leucine diethylamine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The trityl (triphenylmethyl, Trt) group protects the alpha-amino function of L-leucine, preventing unwanted side reactions during peptide chain elongation.[1][2] The diethylamine salt form often enhances solubility and handling characteristics. Ensuring the enantiomeric purity of this and other protected amino acids is a critical quality attribute, as the introduction of the incorrect stereoisomer can compromise the final peptide's structure, function, and safety.[3]

Molecular Profile and the L-Leucine Chiral Center

N-alpha-Trityl-L-leucine is derived from the natural proteinogenic amino acid, L-leucine. The core of its stereochemical identity lies in a single stereocenter.

  • Identification of the Chiral Center : The sole chiral center in the N-alpha-Trityl-L-leucine molecule is the alpha-carbon (Cα). This carbon atom is bonded to four different substituents:

    • A hydrogen atom (-H)

    • A carboxyl group (-COOH)

    • An isobutyl side chain (-CH₂CH(CH₃)₂)

    • A trityl-protected amino group (-NH-Trt)

The formation of the diethylamine salt at the carboxyl group does not affect the stereochemistry of the alpha-carbon.

  • Absolute Configuration Assignment : The absolute configuration of this chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] For L-leucine, the priorities are assigned as follows:

    • -NH-Trt (Nitrogen, Z=7) : Highest priority.

    • -COOH (Carbon bonded to two oxygens) : Second priority.

    • -CH₂CH(CH₃)₂ (Isobutyl group) : Third priority.

    • -H (Hydrogen, Z=1) : Lowest priority.

When orienting the molecule with the lowest-priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 follows a counter-clockwise path. Therefore, the absolute configuration of the alpha-carbon in N-alpha-Trityl-L -leucine is (S) . This is consistent for most L-amino acids, with the notable exception of L-cysteine.[6][7][8]

Below is a diagram illustrating the molecular structure and the identified (S)-chiral center.

Caption: Structure of N-alpha-Trityl-L-leucine with the (S)-chiral center (C*) and CIP priorities.

Analytical Verification of Stereochemical Integrity

The confirmation of enantiomeric purity is a non-negotiable step in quality control for pharmaceutical ingredients. Several analytical techniques can be employed, with Chiral High-Performance Liquid Chromatography (HPLC) being the gold standard for its precision and sensitivity.[9][10]

Key Stereochemical and Physical Properties

The following table summarizes essential data for N-alpha-Trityl-L-leucine. Note that specific rotation can vary with solvent, concentration, and temperature.[11]

PropertyValueSource
IUPAC Name 2-(Tritylamino)-4-methylpentanoic acid[12]
Molecular Formula C₂₅H₂₇NO₂[12]
Molecular Weight 373.5 g/mol [12]
Absolute Configuration S[7]
Optical Activity Dextrorotatory (+) in aqueous solution (for parent L-leucine)[7]
Field-Proven Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a robust method for determining the enantiomeric excess (e.e.) of N-alpha-Trityl-L-leucine, a technique widely applicable to other N-protected amino acids.[3][13] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of N-protected amino acids.[3][9] Their chiral grooves and multiple interaction points (π-π, hydrogen bonding, dipole-dipole) create the necessary energetic difference for enantioseparation.

  • Mobile Phase: A combination of a non-polar solvent (like hexane or heptane) and a more polar alcohol (like isopropanol or ethanol) is common. The alcohol acts as a polar modifier, influencing retention times and resolution. An acidic additive (like trifluoroacetic acid, TFA) is often crucial to suppress the ionization of the carboxyl group, ensuring consistent interaction with the CSP and sharp peak shapes.[9]

  • Detector: A UV detector is standard, as the trityl group and phenyl rings provide strong chromophores, typically monitored around 230-260 nm.

Step-by-Step Methodology:

  • System Preparation:

    • Column: Chiralpak® IC or a similar polysaccharide-based chiral column.

    • Mobile Phase: Prepare a filtered and degassed mobile phase, for example, 90:10:0.1 (v/v/v) n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA). The exact ratio must be optimized for the specific column and compound.

    • System Equilibration: Flush the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

  • Sample and Standard Preparation:

    • Test Sample: Accurately weigh and dissolve N-alpha-Trityl-L-leucine diethylamine in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Racemic Standard (for Method Development): Prepare a racemic (50:50 D/L) standard of N-Trityl-leucine, if available. This is essential for confirming peak identity and calculating resolution. If not available, a small amount of the L-isomer can be intentionally racemized under harsh basic or acidic conditions, though this is less ideal.

  • Chromatographic Analysis:

    • Injection: Inject a defined volume (e.g., 10 µL) of the test sample and the racemic standard into the HPLC system.

    • Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both potential enantiomers. Typically, the D-enantiomer elutes before the L-enantiomer on many common CSPs under normal-phase conditions.[14]

  • Data Interpretation and Calculation:

    • Peak Identification: Identify the peaks corresponding to the D- and L-enantiomers using the chromatogram from the racemic standard.

    • Area Integration: Integrate the peak area for each enantiomer in the test sample's chromatogram.

    • Enantiomeric Excess (% e.e.) Calculation:

      • % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] × 100

      • Where Area_L is the peak area of the desired L-enantiomer and Area_D is the peak area of the undesired D-enantiomer.

    • System Suitability: The resolution (Rs) between the two enantiomer peaks in the racemic standard should be ≥ 1.5 to ensure reliable quantification.

The workflow for this critical analysis is visualized below.

Caption: A validated workflow for the determination of enantiomeric purity via Chiral HPLC.

Conclusion

The stereochemical integrity of N-alpha-Trityl-L-leucine diethylamine is a critical parameter that directly impacts the quality, efficacy, and safety of synthesized peptides. The molecule possesses a single chiral center at the alpha-carbon with an (S)-configuration. Adherence to robust analytical protocols, such as the Chiral HPLC method detailed herein, is essential for verifying the high enantiomeric purity required in research and pharmaceutical manufacturing. A thorough understanding and rigorous control of stereochemistry are fundamental pillars of modern drug development.

References

  • Cahn–Ingold–Prelog priority rules. (2021). Wikipedia. [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]

  • N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. (1956). Journal of the American Chemical Society. [Link]

  • Chiral HPLC Separation of Protected Amino Acids. (2001). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (2019). RSC Publishing. [Link]

  • Cahn–Ingold–Prelog priority rules. (2021). Google Arts & Culture.
  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (2012). Springer Protocols. [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. (2017). PMC. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (2017). Acta Naturae. [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (2019). PubMed. [Link]

  • Solid-phase peptide synthesis using N -trityl-amino acids. (1996). Digital CSIC. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. [Link]

  • 3.6 Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts. [Link]

  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.). University of Calgary. [Link]

  • The optical activity of L-leucine and its application in stereochemistry. (2026). Self-published. [Link]

  • N-tritylleucine. (n.d.). PubChem. [Link]

  • Direct determination of absolute stereochemistry of α-methylselenocysteine using NMR spectroscopy. (2021). The Aquila Digital Community. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. (1969). Canadian Journal of Chemistry. [Link]

  • Residue rotations of L-leucine in the Di-,Tri-,Tetra-, and Penta-peptides of L-leucine and Glycine. (1967). ResearchGate. [Link]

  • Solid-phase peptide synthesis using Nα-trityl-amino acids. (2015). ResearchGate. [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. (n.d.). Daicel Chiral Technologies. [Link]

  • Amino Acid Stereochemistry R and S vs D and L Configuration. (2016). YouTube. [Link]

  • Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies. (2006). PubMed. [Link]

  • Is there anyone who knows the optical rotation of N-tosyl-L-Leucine? (2014). ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (2017). PMC. [Link]

Sources

Foundational

N-alpha-Trityl-L-leucine diethylamine crystal structure and X-ray diffraction

Crystallographic Architecture and Supramolecular Dynamics of N- α -Trityl-L-leucine Diethylamine: A Technical Whitepaper Executive Summary In advanced peptide synthesis and drug development, the protection of α -amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Architecture and Supramolecular Dynamics of N- α -Trityl-L-leucine Diethylamine: A Technical Whitepaper

Executive Summary

In advanced peptide synthesis and drug development, the protection of α -amino acids is a critical determinant of synthetic efficiency. N- α -Trityl-L-leucine diethylamine (CAS 3226-94-6) represents a highly specialized, sterically shielded amino acid derivative[1]. The triphenylmethyl (trityl) group is an indispensable α -amino protecting group due to its extreme steric bulk, which prevents unwanted side reactions during complex peptide assembly[2]. However, this lipophilic bulk makes the free acid form of N-trityl amino acids difficult to isolate and crystallize.

To circumvent this, the compound is isolated as a diethylamine (DEA) salt. This whitepaper provides an in-depth technical analysis of the synthesis, crystal structure, and X-ray diffraction (XRD) profiling of N- α -Trityl-L-leucine diethylamine, explaining the causality behind its supramolecular behavior and providing self-validating protocols for its structural elucidation.

Mechanistic Causality in Synthesis and Crystallization

The synthesis of N- α -Trityl-L-leucine relies on overcoming the inherent zwitterionic nature of the starting material. Direct tritylation is highly inefficient due to the poor solubility of L-leucine in organic solvents and the competing reactivity of the carboxylate group.

To solve this, a transient silylation strategy is employed[3]. Trimethylsilyl chloride (TMS-Cl) is used to temporarily protect the carboxyl group, rendering the molecule soluble in organic solvents like dichloromethane (DCM) and leaving the α -amine available for nucleophilic attack on trityl chloride (Trt-Cl)[3]. Following N-alkylation, mild aqueous hydrolysis selectively cleaves the labile TMS ester, yielding the free N-trityl-L-leucine.

The Role of Diethylamine (DEA): The free N-trityl-L-leucine is an amorphous, highly lipophilic oil or foam. To achieve a highly pure, crystalline solid, diethylamine is introduced. The basic DEA protonates the carboxylic acid, forming a stable ion pair. The resulting salt (Trt-L-Leu-OH·DEA) exhibits a highly ordered crystal packing driven by strong N-H···O hydrogen bonds between the diethylammonium cation and the carboxylate anion, effectively overriding the steric hindrance of the trityl propeller[4].

Pathway N1 L-Leucine (Zwitterionic) N2 TMS-Cl / Base (Transient Silylation) N1->N2 Solubilization N3 Trt-Cl (Steric Shielding) N2->N3 N-Alkylation N4 Aqueous Workup (TMS Cleavage) N3->N4 Hydrolysis N5 Diethylamine (DEA) (Salt Precipitation) N4->N5 Acid-Base Pairing N6 Trt-L-Leu-OH·DEA (Crystalline Salt) N5->N6 Nucleation

Figure 1: Synthesis and crystallization workflow of Trt-L-Leu-OH·DEA.

Supramolecular Architecture and X-ray Diffraction

The crystal structure of N-trityl amino acid salts is dominated by two competing forces: the highly directional hydrogen bonding of the salt bridge and the isotropic steric bulk of the trityl group[5].

Crystal Packing and Space Group

Because L-leucine is enantiopure, the resulting salt must crystallize in a non-centrosymmetric, chiral space group—typically P21​ or P21​21​21​ . The trityl group adopts a characteristic "propeller" conformation. In the solid state, the large thermal vibrations of the phenyl rings can blur electron density maps, strictly necessitating low-temperature X-ray data collection (e.g., 150 K) to achieve high-resolution structural refinement[2].

Hydrogen Bonding Network

In the absence of the trityl group, amino acids form extensive 3D hydrogen-bond networks. However, the trityl group prevents direct host-host hydrogen bonding between the amino acid backbones[4]. Instead, the supramolecular structure is defined by 1D chains or isolated dimers where the DEA cation acts as a hydrogen-bond donor to the carboxylate oxygen acceptors[5].

Supramolecular DEA Diethylammonium (DEA+) COO Carboxylate (COO-) DEA->COO Primary N-H···O (Strong H-Bond) DEA->COO Secondary N-H···O (Bifurcated) TRT Trityl Propeller (C(Ph)3) TRT->COO Steric Hindrance TRT->TRT Intermolecular π-π Interactions LEU Isobutyl Chain (Hydrophobic) LEU->COO Covalent

Figure 2: Supramolecular hydrogen bonding and steric network in the crystal lattice.

Quantitative Crystallographic Data

To provide a benchmark for researchers isolating this compound, the tables below summarize the expected quantitative crystallographic parameters and supramolecular geometries representative of N-trityl-L-leucine diethylamine and its homologous structural class[5].

Table 1: Representative Crystallographic Parameters

ParameterValue / DescriptionCausality / Significance
Chemical Formula C29​H38​N2​O2​ Corresponds to Trt-L-Leu-OH + DEA[1].
Formula Weight 446.62 g/mol Confirms 1:1 stoichiometric salt formation.
Crystal System OrthorhombicTypical for bulky, chiral organic salts.
Space Group P21​21​21​ Mandatory non-centrosymmetric group for enantiopure L-leucine.
Temperature 150(2) KCritical to minimize thermal libration of the trityl phenyl rings[2].
Radiation Cu ( λ=1.54178 Å)Maximizes anomalous dispersion to calculate the Flack parameter.
Flack Parameter ~0.01(3)Validates the absolute (S)-configuration of the L-leucine α -carbon.

Table 2: Key Hydrogen Bond Geometries

Donor (D)Acceptor (A)D-H Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N(DEA)O1(Carboxylate)0.912.72 - 2.78165 - 175
N(DEA)O2(Carboxylate)0.912.80 - 2.85155 - 165

Self-Validating Experimental Protocols

Protocol A: Synthesis and Crystallization of Trt-L-Leu-OH·DEA

This protocol utilizes temporary silylation to ensure high yields, followed by salt precipitation for absolute purification[3].

Step-by-Step Methodology:

  • Silylation: Suspend 10.0 mmol of L-leucine in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 22.0 mmol of diethylamine (DEA), followed by dropwise addition of 21.0 mmol of trimethylsilyl chloride (TMS-Cl).

    • Causality: DEA acts as both a base and a reactant later. TMS-Cl silylates both the carboxylate and the amine, solubilizing the amino acid.

  • Tritylation: Stir for 2 hours at reflux, cool to 0 °C, and add 10.5 mmol of Trityl chloride (Trt-Cl) in 10 mL DCM. Stir at room temperature for 12 hours.

  • Hydrolysis: Quench the reaction by adding 20 mL of methanol/water (9:1 v/v). Stir for 30 minutes.

    • Causality: The TMS ester is highly labile and hydrolyzes rapidly, whereas the N-trityl bond is stable under neutral/mildly basic conditions.

  • Salt Formation & Precipitation: Concentrate the organic layer in vacuo. Dissolve the resulting oil in diethyl ether (Et 2​ O). Add 1.2 equivalents of DEA dropwise. A white precipitate of Trt-L-Leu-OH·DEA will form.

  • Recrystallization (SCXRD Prep): Dissolve the crude salt in a minimum amount of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours to grow single, X-ray quality crystals.

Self-Validation Checkpoints:

  • TLC Analysis: The product should be ninhydrin-negative (primary amine is protected) but strongly UV-active at 254 nm (due to the trityl group).

  • Melting Point: A sharp melting point indicates successful salt formation, distinguishing it from the amorphous free acid.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Step-by-Step Methodology:

  • Crystal Mounting: Select a clear, block-shaped crystal (~0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: Paratone oil prevents crystal degradation from solvent loss and acts as a cryoprotectant.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer operating under a 150 K nitrogen cold stream.

    • Causality: Freezing the crystal restricts the thermal motion of the bulky triphenylmethyl propeller, which otherwise causes severe positional disorder in the electron density map[2].

  • Data Collection: Utilize a microfocus Cu X-ray source. Collect full sphere data using ω and ϕ scans.

  • Integration and Refinement: Integrate data using SAINT, apply multi-scan absorption correction (SADABS), and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

Self-Validation Checkpoints:

  • Unit Cell Check: Before full collection, harvest 50-100 frames. If the calculated cell volume is approximately 2000−2500 Å 3 , it aligns with the expected density ( Z=4 ) of the target salt.

  • Flack Parameter: Post-refinement, ensure the Flack parameter is 0.00±0.05 . A value near 1.0 indicates the structure was solved as the inverted (D-leucine) enantiomer and must be inverted.

References

  • Guidechem: N-ALPHA-TRITYL-L-LEUCINE DIETHYLAMINE. Guidechem.
  • Cordopatis, P., et al. (1987). Structures of N-trityl-L-aspartate dibenzyl ester and N-trityl-L-leucine benzyl ester. Acta Crystallographica Section C.
  • Megumi, K., et al. (2012). Design and Evaluation of Salts between N-Trityl Amino Acid and tert-Butylamine as Inclusion Crystals of Alcohols. Crystal Growth & Design.
  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. EBIN.PUB.
  • Benchchem: (2S)-4-methyl-2-(tritylamino)pentan-1-ol. Benchchem.
  • ChemicalBook: N-АЛЬФА-ТРИТИЛ-L-ЛЕЙЦИН ДИЭТИЛАМИН | 3226-94-6. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-alpha-Trityl-L-leucine Diethylamine Salt Deprotection

Executive Summary The triphenylmethyl (trityl or Trt) group is a highly sterically demanding, acid-labile protecting group widely used in peptide synthesis and medicinal chemistry to mask α-amines. While its removal is g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triphenylmethyl (trityl or Trt) group is a highly sterically demanding, acid-labile protecting group widely used in peptide synthesis and medicinal chemistry to mask α-amines. While its removal is generally straightforward under mild acidic conditions, the deprotection of N-alpha-Trityl-L-leucine diethylamine (DEA) salt introduces specific stoichiometric and mechanistic challenges.

This application note provides a field-proven, self-validating protocol for the efficient cleavage of the N-trityl group from the DEA salt of L-leucine. By understanding the causality behind reagent selection—specifically the role of the DEA counterion and the necessity of carbocation scavengers—researchers can avoid common pitfalls such as incomplete deprotection or re-alkylation side reactions[1][2].

Mechanistic Grounding: The Causality of Deprotection

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the why behind the how. The deprotection of Trt-Leu-OH · DEA is governed by two critical chemical dynamics:

The Diethylamine (DEA) Salt Challenge

N-alpha-Trityl-L-leucine is frequently isolated and stored as a diethylamine (DEA) or dicyclohexylamine (DCHA) salt. The free carboxylic acid of an N-trityl amino acid can autocatalytically cleave the highly acid-sensitive trityl group over time; forming the DEA salt stabilizes the molecule for long-term storage[1][2].

However, during deprotection, the DEA salt presents a stoichiometric hurdle. The first equivalent of acid added (e.g., Trifluoroacetic Acid, TFA) will exclusively protonate the diethylamine, forming diethylammonium trifluoroacetate. Therefore, standard catalytic acid protocols will fail. An excess of acid is required to ensure the N-alpha amine is subsequently protonated to initiate cleavage[3].

Carbocation Dynamics and the Necessity of Scavengers

The acid-catalyzed deprotection of an N-trityl group proceeds through an SN​1 mechanism. Heterolytic cleavage of the C-N bond generates the free amino acid and a highly stable triphenylmethyl (trityl) carbocation ( Trt+ )[3].

If left unchecked, this intensely yellow carbocation can act as a powerful electrophile, re-alkylating the free amine or reacting with other nucleophiles in the system[4]. To drive the reaction forward and prevent side reactions, a scavenger must be employed. Triisopropylsilane (TIPS) is the premier scavenger for this workflow; it acts as a hydride donor, irreversibly reducing the trityl cation to triphenylmethane—an inert, highly non-polar byproduct that is easily removed during workup[2][5].

Mechanism A Trt-Leu-OH · DEA (Starting Material) B TFA Addition (DEA Neutralization) A->B C Protonated N-Trityl Intermediate B->C D Heterolytic Cleavage (C-N Bond Breaks) C->D E Trityl Cation (Trt+) + L-Leucine D->E F TIPS (Hydride Donor) Scavenging E->F G Triphenylmethane + Pure L-Leucine F->G

Mechanistic pathway of N-Trityl deprotection and carbocation scavenging.

Quantitative Cleavage Matrix

The choice of acid dictates the reaction kinetics and the required scavenging strategy. Below is a comparative matrix of field-validated cleavage conditions[1][2][6]:

Cleavage ReagentSolvent SystemScavengerReaction TimeTypical YieldPrimary Byproduct
Trifluoroacetic Acid (5%) Dichloromethane (DCM)TIPS (2-5%) 15 - 30 min>95%Triphenylmethane
Formic Acid (97%) NeatNone (Dioxane co-evap)3 - 5 min85 - 95%Triphenylmethanol
Acetic Acid (80% aq.) Water / DCMWater (Solvent)1 - 2 hours~80%Triphenylmethanol
Hydrochloric Acid (0.1 M) MethanolMethanol (Solvent)1 hour>90%Trityl methyl ether

Self-Validating Experimental Protocol

This protocol utilizes the TFA/TIPS/DCM system, which is the gold standard for balancing rapid cleavage with clean byproduct profiles[1].

Materials & Reagents
  • N-alpha-Trityl-L-leucine diethylamine salt (Starting Material)

  • Trifluoroacetic Acid (TFA, Cleavage Reagent)

  • Triisopropylsilane (TIPS, Carbocation Scavenger)

  • Anhydrous Dichloromethane (DCM, Solvent)

  • Cold Diethyl Ether (Precipitation Solvent)

Step-by-Step Execution

Phase 1: Dissolution & Scavenger Priming

  • Weigh the N-alpha-Trityl-L-leucine diethylamine salt (1.0 equiv) into a round-bottom flask.

  • Suspend the salt in anhydrous DCM to achieve a concentration of 0.1 M. Note: DCM is chosen because it stabilizes the intermediate carbocation without acting as a competing nucleophile.

  • Add TIPS (2.0 equiv, or ~5% v/v of the total solvent). Crucial Step: Always add the scavenger before the acid to ensure immediate trapping of the trityl cation as it forms[4].

Phase 2: Acidification & Cleavage 4. Add TFA dropwise to a final concentration of 5% v/v. 5. Self-Validation Checkpoint: Upon TFA addition, the solution will transiently turn bright yellow. This is the visual confirmation of the Trt+ carbocation formation. As the TIPS actively reduces the cation via hydride transfer, the solution will rapidly fade to colorless[3]. 6. Stir the reaction at room temperature for 15–30 minutes. Monitor completion via TLC (Eluent: DCM/MeOH 9:1; stain with ninhydrin to visualize the free amine).

Phase 3: Isolation & Purification 7. Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. 8. Triturate the resulting oily residue with cold diethyl ether. 9. Causality of Precipitation: The deprotected L-leucine (now as a TFA salt) is highly polar and insoluble in cold ether, causing it to crash out as a white precipitate. Conversely, the non-polar triphenylmethane byproduct and the DEA·TFA salt remain fully dissolved in the ether layer. 10. Filter the precipitate, wash with additional cold ether, and dry under high vacuum to yield pure L-leucine.

Workflow W1 1. Dissolution Dissolve Trt-Leu-OH·DEA in DCM (0.1 M) W2 2. Scavenger & Acid Addition Add 5% TIPS, then 5% TFA dropwise W1->W2 W3 3. Reaction Stir at RT for 15-30 mins (Monitor via TLC) W2->W3 W4 4. Concentration Remove volatiles in vacuo W3->W4 W5 5. Precipitation Triturate with cold Diethyl Ether W4->W5 W6 6. Isolation Filter to collect pure L-Leucine W5->W6

Step-by-step experimental workflow for Trt-Leu-OH·DEA deprotection.

Scientist's Insight: When working with DEA salts, failing to account for the basicity of the counterion is the leading cause of incomplete deprotection. The transient yellow color is your built-in diagnostic tool: if your solution doesn't turn yellow upon TFA addition, your acid concentration is too low (the DEA consumed it all). If it stays yellow indefinitely, your scavenger is depleted.

References

  • Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection, Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry, Peptide.com.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis, Peptide.com.
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles, Benchchem.
  • Tritylamine, Benchchem.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection, Total-Synthesis.com.

Sources

Application

Application Note: Synthesis of Leucine-Containing Peptides Using N-α-Trityl-L-Leucine

Executive Summary During Solid-Phase Peptide Synthesis (SPPS), the assembly of the first two amino acids presents a critical vulnerability: the formation of diketopiperazines (DKPs). This intramolecular side reaction lea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

During Solid-Phase Peptide Synthesis (SPPS), the assembly of the first two amino acids presents a critical vulnerability: the formation of diketopiperazines (DKPs). This intramolecular side reaction leads to the irreversible cleavage of the dipeptide from the resin, severely reducing yields. This application note details an advanced, field-proven strategy to suppress DKP formation by utilizing N-α-Trityl-L-Leucine (N-Trt-Leu-OH) as the second amino acid in the sequence. By leveraging the extreme steric bulk and mild acid-lability of the trityl (Trt) protecting group, chemists can bypass the basic conditions that catalyze DKP cyclization, ensuring high-purity elongation of leucine-containing peptide therapeutics.

Mechanistic Rationale: The Diketopiperazine Dilemma

Diketopiperazine formation is a highly favored, base-catalyzed intramolecular aminolysis reaction. It occurs predominantly during the deprotection of the second amino acid (the dipeptide stage), particularly when the sequence contains Proline, Glycine, or when utilizing highly acid-labile linkers such as 2-chlorotrityl or alkoxybenzyl esters[1].

In standard Fmoc/tBu SPPS, the removal of the N-terminal Fmoc group requires 20% piperidine. This basic environment leaves the newly exposed N-terminal amine in its free-base, highly nucleophilic state. The free amine rapidly attacks the C-terminal ester or amide linkage anchoring the peptide to the resin, releasing a cyclic six-membered DKP byproduct and truncating the synthesis[2].

The N-Trityl Advantage

Substituting the Fmoc group with an N-α-Trityl group for the second amino acid fundamentally alters the deprotection kinetics. The Trt group is exceptionally sensitive to mild acid and can be quantitatively cleaved using 1–3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3].

Causality of the Strategy:

  • Protonation over Nucleophilicity: Mild acidolysis leaves the resulting N-terminal amine protonated as a TFA salt. In this state, the amine is entirely non-nucleophilic, completely stalling the DKP cyclization pathway[2].

  • Kinetic Competition via In Situ Neutralization: The subsequent amino acid is introduced alongside a highly reactive coupling reagent (PyAOP) and a tertiary base (DIEA). The base neutralizes the TFA salt in situ, and the activated amino acid instantly captures the free amine. This intermolecular amide bond formation outcompetes the slower intramolecular DKP cyclization[2].

G cluster_Fmoc Standard Fmoc Strategy (High Risk) cluster_Trt N-Trt Strategy (DKP Suppression) Start Dipeptide-Resin (PG-Leu-AA1-Resin) FmocDeprot 20% Piperidine in DMF (Basic Conditions) Start->FmocDeprot PG = Fmoc TrtDeprot 1-2% TFA in DCM (Mild Acidic Conditions) Start->TrtDeprot PG = Trt FreeAmine Free N-terminal Amine (Highly Nucleophilic) FmocDeprot->FreeAmine DKP Diketopiperazine (DKP) + Cleaved Resin (Irreversible Loss) FreeAmine->DKP Intramolecular aminolysis ProtonatedAmine Protonated Amine TFA Salt (Non-Nucleophilic) TrtDeprot->ProtonatedAmine InSitu In Situ Neutralization + PyAOP/AA3 Coupling ProtonatedAmine->InSitu Prevents Cyclization Tripeptide Tripeptide-Resin (Desired Product) InSitu->Tripeptide Rapid Amide Bond Formation

Mechanistic pathways: Base-catalyzed DKP formation vs. Trt-mediated in situ neutralization.

Physicochemical Properties & Comparative Data

To effectively utilize N-Trt-Leu-OH, it is essential to understand its physical properties and how the Trt strategy compares to traditional protecting groups.

Table 1: Physicochemical Profile of N-α-Trityl-L-Leucine

PropertySpecification / Characteristic
Chemical Formula C₂₅H₂₇NO₂
Molecular Weight 373.49 g/mol
Steric Hindrance Extremely High (Requires specialized coupling activators like PyAOP)
Acid Lability Highly Labile (Cleaved by 1–3% TFA or 3% DCA in DCM)[3]
Base Stability Completely stable to 20% Piperidine and DIEA

Table 2: Comparative Analysis of Dipeptide Deprotection Strategies

StrategyDeprotection ReagentAmine State Post-DeprotectionDKP RiskRecommended Use Case
Fmoc 20% Piperidine (Base)Free Base (Nucleophilic)High Standard sequences lacking Pro/Gly
Boc 100% TFA (Strong Acid)TFA Salt (Protonated)Low Syntheses tolerant to strong global acids
N-Trt 1–2% TFA (Mild Acid)TFA Salt (Protonated)Negligible Sensitive linkers, Pro/Gly at position 1 or 2

Experimental Protocols

The following protocols form a self-validating system designed to ensure maximum coupling efficiency while completely suppressing DKP formation.

Protocol A: Coupling of N-α-Trityl-L-Leucine

Due to the massive steric bulk of the trityl group, standard uronium coupling reagents (like HBTU) are inefficient and can lead to chain-terminating guanidination of the amine. PyAOP (a phosphonium salt) is strictly required as it does not react with the free amine, allowing for extended coupling times without capping the sequence[2].

  • Resin Preparation: Swell the peptidyl-resin (containing the 1st amino acid) in DMF for 15 minutes.

  • Fmoc Removal: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Activation: In a separate vial, dissolve N-Trt-Leu-OH (3.0 equiv) and PyAOP (3.0 equiv) in a minimum volume of DMF/DCM (1:1). Causality: The addition of DCM is critical to solubilize the highly lipophilic Trt-amino acid.

  • Initiation: Add DIEA (6.0 equiv) to the solution and stir for 1 minute to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (5×) and DCM (5×). Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue), repeat steps 3-5.

Protocol B: Mild Acid Deprotection of the Trityl Group
  • Solvent Exchange: Pre-wash the resin with DCM (3×) to remove all traces of DMF. Causality: DMF is slightly basic and will buffer the mild acid, preventing Trt cleavage.

  • Cleavage Cocktail: Prepare a fresh solution of 2% TFA and 1% Triisopropylsilane (TIPS) in DCM. Causality: TIPS acts as a crucial carbocation scavenger, preventing the highly stable trityl cation from re-alkylating the peptide backbone.

  • Deprotection & Self-Validation: Treat the resin with the cocktail for 3 minutes. The solution will immediately turn bright yellow/orange , visually confirming the release of the trityl cation[3].

  • Iteration: Drain and repeat the treatment 3–4 times until the drained solution is completely colorless, validating that deprotection is 100% complete.

  • Protonation Maintenance: Wash the resin extensively with DCM (5×). CRITICAL: Do NOT use basic washes (e.g., DMF or DIEA) at this stage. The amine must remain a protonated TFA salt.

Protocol C: In Situ Neutralization and Elongation
  • Pre-activation: In a separate vial, activate the third amino acid (Fmoc-AA3-OH, 3.0 equiv) with PyAOP (3.0 equiv) and DIEA (6.0 equiv) in DMF for 1 minute.

  • Kinetic Capture: Add the activated mixture directly to the DCM-washed, protonated dipeptide-resin. Causality: The DIEA in the mixture rapidly neutralizes the TFA salt in situ. Simultaneously, the highly reactive PyAOP-activated amino acid captures the newly freed amine. This kinetic competition heavily favors elongation over DKP cyclization.[2]

  • Completion: Agitate for 1 hour, wash with DMF (5×), and resume standard Fmoc SPPS protocols[4].

Workflow Step1 1. Anchor AA1 to Resin Step2 2. Fmoc Deprot. (20% Piperidine) Step1->Step2 Step3 3. Couple N-Trt-Leu (PyAOP / DIEA) Step2->Step3 Step4 4. Trt Cleavage (2% TFA/DCM) Step3->Step4 Step5 5. In Situ Couple AA3 (PyAOP / DIEA) Step4->Step5 Step6 6. Resume Standard Fmoc SPPS Step5->Step6

Step-by-step SPPS workflow utilizing N-Trt-L-Leucine to prevent side reactions.

Sources

Method

Application Notes and Protocols: N-alpha-Trityl-L-leucine Diethylamine in Drug Discovery

Abstract This technical guide provides a comprehensive overview of the applications of N-alpha-Trityl-L-leucine diethylamine salt in the field of drug discovery. The primary utility of this compound lies in its role as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the applications of N-alpha-Trityl-L-leucine diethylamine salt in the field of drug discovery. The primary utility of this compound lies in its role as a protected amino acid building block for solid-phase peptide synthesis (SPPS), a cornerstone technique for the creation of peptide-based therapeutics, probes, and research tools. We will delve into the chemical rationale for the use of the trityl protecting group, the practical advantages of the diethylammonium salt form, and provide detailed, field-proven protocols for its synthesis and incorporation into peptide chains. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery workflows.

Introduction: The Strategic Role of Protected Amino Acids in Peptide Drug Discovery

The landscape of drug discovery is increasingly turning towards peptides as therapeutic agents due to their high specificity, potency, and lower toxicity compared to small molecules. The synthesis of these complex biomolecules is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). A critical aspect of SPPS is the use of protecting groups for the alpha-amino function of amino acids to ensure controlled, stepwise elongation of the peptide chain.[1]

N-alpha-Trityl-L-leucine is one such protected amino acid. The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group that offers distinct advantages in specific synthetic strategies.[2][3] The diethylamine salt form of this compound enhances its handling and solubility characteristics, making it a valuable reagent in the medicinal chemist's toolbox.[4]

Scientific Rationale and Advantages

The N-alpha-Trityl Protecting Group: A Tool for Mild Deprotection

The choice of an N-terminal protecting group is a crucial parameter in SPPS. The trityl group, being highly sensitive to acid, can be removed under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetic acid).[2][3] This is in contrast to the more robust conditions required for the removal of other common protecting groups like Boc (t-butyloxycarbonyl). This mild deprotection is particularly advantageous when synthesizing peptides containing sensitive residues or modifications that are unstable to strong acids.[2]

Key Advantages of the Trityl Group:

  • Mild Cleavage Conditions: Allows for the synthesis of complex and sensitive peptides.[2]

  • Orthogonality: Can be used in conjunction with other protecting groups that are labile to different conditions (e.g., base-labile Fmoc group for side-chain protection), enabling the synthesis of protected peptide fragments.[1][2]

  • Reduced Racemization: The bulky nature of the trityl group can help to minimize racemization during coupling reactions.

The Diethylamine Salt Form: Enhancing Practical Utility

N-alpha-Trityl-L-leucine, in its free acid form, can be challenging to handle and may have limited solubility in common organic solvents used in SPPS. The formation of a diethylammonium salt addresses these issues.[4]

Benefits of the Diethylamine Salt:

  • Improved Crystallinity: Salts often crystallize more readily than the corresponding free acids, leading to easier purification and handling of the solid material.[4]

  • Enhanced Solubility: Diethylammonium salts are generally more soluble in polar organic solvents like dimethylformamide (DMF), which is a common solvent for peptide synthesis.[4]

  • Stability: The salt form can contribute to the long-term stability of the compound during storage.[4]

Core Applications in Drug Discovery

The primary application of N-alpha-Trityl-L-leucine diethylamine in drug discovery is as a building block for the synthesis of:

  • Peptide-Based Therapeutics: Leucine is a common amino acid in bioactive peptides. The use of its N-trityl protected form allows for its incorporation into peptide drug candidates.

  • Peptidomimetics: The principles of peptide synthesis using this reagent can be extended to the creation of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.

  • Chemical Probes: Synthesis of peptides containing specific labels or modifications for use as chemical probes to study biological systems.[5]

  • Unnatural Amino Acid Incorporation: The methodologies described can be adapted for the incorporation of unnatural amino acids, which is a key strategy for enhancing the drug-like properties of peptides.[6][]

Experimental Protocols

Protocol 1: Synthesis of N-alpha-Trityl-L-leucine

This protocol describes a general method for the tritylation of L-leucine. The subsequent formation of the diethylamine salt is achieved by treatment with diethylamine.

Materials:

  • L-leucine methyl ester hydrochloride

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Dioxane

  • 1N Lithium hydroxide (LiOH) in Methanol/Water (1:1)

  • Ethyl acetate (EtOAc)

  • Diethylamine

  • Sodium sulfate (Na2SO4)

Procedure:

Step 1: N-Tritylation of L-leucine Methyl Ester [2]

  • Suspend L-leucine methyl ester hydrochloride (1 equivalent) in a mixture of DMF and DCM.

  • Cool the mixture in an ice bath.

  • Add triethylamine (2 equivalents) dropwise to the suspension.

  • Add a solution of trityl chloride (1 equivalent) in DCM to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 2-3 hours.

  • Filter off the precipitated triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield N-Trityl-L-leucine methyl ester.

Step 2: Saponification of the Methyl Ester [2]

  • Dissolve the N-Trityl-L-leucine methyl ester in dioxane.

  • Cool the solution in an ice bath.

  • Add 1N LiOH in methanol/water (1:1) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the N-Trityl-L-leucine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate to yield N-Trityl-L-leucine as a solid.

Step 3: Formation of the Diethylamine Salt

  • Dissolve the crude N-Trityl-L-leucine in anhydrous ether.

  • Filter off any insoluble impurities.

  • Add diethylamine dropwise to the filtrate until precipitation is complete.

  • Collect the precipitated N-alpha-Trityl-L-leucine diethylammonium salt by filtration, wash with cold ether, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: N-Tritylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Salt Formation A L-leucine methyl ester HCl B Trt-Cl, TEA in DMF/DCM A->B React C N-Trityl-L-leucine methyl ester B->C Yields D N-Trityl-L-leucine methyl ester E 1. LiOH in Dioxane/MeOH/H2O 2. Acidification D->E Hydrolyze F N-Trityl-L-leucine E->F Yields G N-Trityl-L-leucine H Diethylamine in Ether G->H Treat I N-alpha-Trityl-L-leucine diethylamine salt H->I Precipitates

Caption: Workflow for the synthesis of N-alpha-Trityl-L-leucine diethylamine.

Protocol 2: Incorporation of N-alpha-Trityl-L-leucine into a Peptide Sequence via SPPS

This protocol outlines the general steps for coupling N-alpha-Trityl-L-leucine diethylamine to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • N-alpha-Trityl-L-leucine diethylamine salt

  • Coupling reagents (e.g., HATU, HOBt, DIPC)

  • Base (e.g., DIEA)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Deprotection solution (e.g., 1-2% TFA in DCM)

  • Piperidine in DMF (for Fmoc removal if applicable)

Procedure:

Step 1: Liberation of the Free Acid (in situ)

  • Dissolve N-alpha-Trityl-L-leucine diethylamine salt (1.5-3 equivalents relative to the resin loading) in DMF.

  • The presence of the activating agents in the subsequent step will typically be sufficient to liberate the free carboxylic acid for coupling.

Step 2: Activation and Coupling

  • To the solution from Step 1, add the activating agents (e.g., HATU and HOBt) and a base (DIEA).

  • Allow the mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the resin-bound peptide (which has a free amino group).

  • Shake the reaction vessel at room temperature for 1-2 hours, or until a ninhydrin test indicates the completion of the coupling.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: N-terminal Trityl Deprotection

  • Treat the resin with a solution of 1-2% TFA in DCM for 5-10 minutes. Repeat as necessary.

  • Wash the resin with DCM, a neutralizing solution (e.g., 10% DIEA in DCM), and then with DMF to prepare for the next coupling cycle.

SPPS_Cycle start Resin-Bound Peptide (Free Amine) coupling Activation & Coupling N-alpha-Trityl-L-leucine DEA + HATU/HOBt/DIEA start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Trityl Deprotection 1-2% TFA in DCM wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 next_cycle Ready for Next Coupling wash2->next_cycle

Caption: A single coupling cycle using N-alpha-Trityl-L-leucine in SPPS.

Data Summary

The following table summarizes the key chemical properties of N-alpha-Trityl-L-leucine diethylamine.

PropertyValueReference
CAS Number 3226-94-6[8]
Molecular Formula C29H38N2O2[8]
Molecular Weight 446.6 g/mol [8]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents (e.g., DMF)[4]

Conclusion

N-alpha-Trityl-L-leucine diethylamine is a valuable reagent for drug discovery, primarily serving as a protected amino acid for the synthesis of peptides and peptidomimetics. Its key advantage lies in the acid-labile nature of the trityl group, which allows for mild deprotection conditions suitable for the synthesis of sensitive molecules. The diethylammonium salt form improves its handling and solubility, streamlining the synthetic workflow. The protocols provided herein offer a robust framework for the synthesis and application of this compound, empowering researchers to construct complex peptide-based molecules for the development of novel therapeutics.

References

  • Alberício F., De la Torre B. G., Eritja R., Marcos M.A., et al. Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science.
  • Albericio, F., et al. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]

  • Various Authors. Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. “Solid-phase peptide synthesis using N -trityl-amino acids.” Digital CSIC. Available at: [Link]

  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Stelakatos, G. C., & Zervas, L. (1959). On the Trityl Method for Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Diethylamine. In Wikipedia. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINE. Ataman Kimya. Available at: [Link]

  • Google Patents. (1961). US2994692A - Process of preparing nu-trityl peptides.
  • University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Release. Available at: [Link]

  • Reecht, G., et al. (2023). Molecular sensitised probe for amino acid recognition within peptide sequences. PMC. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Diethylamine? Patsnap Synapse. Available at: [Link]

  • Chen, Y., et al. (2023). N-acetyl-l-leucine lowers α-synuclein levels and improves synaptic function in Parkinson's disease models. PMC. Available at: [Link]

  • Chen, Y., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PMC. Available at: [Link]

  • University of Illinois at Urbana-Champaign. (2021, August 9). Study identifies molecule that stimulates muscle-building in humans. EurekAlert!. Available at: [Link]

Sources

Application

Application Note: Liquid Phase Peptide Synthesis (LPPS) Protocols for N-α-Trityl-L-Leucine

Executive Summary Liquid Phase Peptide Synthesis (LPPS) is experiencing a renaissance as the "third wave" of peptide manufacturing. By anchoring the growing peptide to a soluble tag, LPPS bridges the large-scale economic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid Phase Peptide Synthesis (LPPS) is experiencing a renaissance as the "third wave" of peptide manufacturing. By anchoring the growing peptide to a soluble tag, LPPS bridges the large-scale economic viability of Classical Solution Peptide Synthesis (CSPS) with the rapid, step-wise efficiency of Solid-Phase Peptide Synthesis (SPPS) . This application note provides a comprehensive, self-validating protocol for the synthesis, coupling, and deprotection of N-α-Trityl-L-leucine (Trt-Leu-OH) in modern liquid-phase workflows.

Mechanistic Causality: The Role of N-α-Trityl Protection

In LPPS, the choice of the N-terminal protecting group dictates the solubility, coupling kinetics, and purification ease of the intermediate peptides. The triphenylmethyl (trityl, Trt) group offers unique steric and electronic advantages for L-Leucine:

  • Racemization Suppression: The extreme steric bulk of the three phenyl rings shields the α-carbon. This physical barrier prevents the nitrogen from participating in the cyclization required to form an oxazolone (azlactone) intermediate during carboxyl activation, ensuring absolute stereochemical fidelity of the L-leucine residue .

  • Orthogonal Deprotection: Unlike Boc (requiring neat TFA) or Fmoc (requiring basic piperidine), the Trt group is highly acid-labile due to the resonance stabilization of the resulting trityl cation. It can be selectively cleaved using very dilute trifluoroacetic acid (1-5% TFA) or weak organic acids, leaving side-chain protecting groups (like tBu or Boc) completely intact .

  • Phase-Separation Enhancement: The highly lipophilic nature of the trityl group significantly increases the organic-phase retention of the growing peptide chain, facilitating clean aqueous extraction during LPPS washing steps .

LPPS Workflow Visualization

G L_Leu L-Leucine Methyl Ester (Starting Material) Tritylation Tritylation (Trt-Cl, Et3N, DCM) L_Leu->Tritylation Trt_Leu_OMe Trt-Leu-OMe (Protected Ester) Tritylation->Trt_Leu_OMe Hydrolysis Saponification (LiOH, Dioxane/H2O) Trt_Leu_OMe->Hydrolysis Trt_Leu_OH Trt-Leu-OH (Active Monomer) Hydrolysis->Trt_Leu_OH Coupling LPPS Coupling (DIC/Oxyma, Soluble Tag) Trt_Leu_OH->Coupling Trt_Peptide Trt-Protected Peptide (Organic Phase) Coupling->Trt_Peptide Deprotection Mild Acidolysis (1-5% TFA or Formic Acid) Trt_Peptide->Deprotection Free_Peptide Elongated Peptide (Ready for next cycle) Deprotection->Free_Peptide

Figure 1: LPPS workflow for Trt-Leu-OH synthesis, coupling, and deprotection.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-α-Trityl-L-Leucine (Trt-Leu-OH)

Causality: Direct tritylation of free L-leucine is inefficient due to zwitterion formation. By first protecting the C-terminus as a methyl ester, the α-amine becomes a potent nucleophile for tritylation. Subsequent saponification must be performed with LiOH under carefully controlled pH; strong acidification during workup would prematurely cleave the acid-labile Trt group .

  • Tritylation: Dissolve L-Leucine methyl ester hydrochloride (5.0 mmol) in anhydrous DMF (20 mL). Add triethylamine (10.0 mmol) and cool to 0°C in an ice bath.

  • Reagent Addition: Add trityl chloride (5.0 mmol) dissolved in DCM (7 mL) dropwise. Stir vigorously for 2.5 hours at room temperature.

  • Extraction: Dilute the mixture with water (50 mL) and extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Trt-Leu-OMe.

  • Saponification: Dissolve the crude Trt-Leu-OMe (approx. 1.6 mmol) in dioxane (40 mL). Cool to 0°C and add 1 N LiOH in MeOH/water (1:1 v/v) dropwise.

  • Validation & Workup: Stir at room temperature until TLC (Hexane/EtOAc 7:3) indicates complete hydrolysis. Critical Step: Neutralize carefully with 1 M citric acid to exactly pH 5 to avoid Trt cleavage. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield pure Trt-Leu-OH as a white foam.

Protocol B: Liquid Phase Peptide Coupling with Trt-Leu-OH

Causality: The extreme steric bulk of the N-α-trityl group significantly reduces the coupling kinetics of Trt-Leu-OH. To overcome this, highly efficient coupling additives like Oxyma Pure are paired with DIC. This combination prevents the formation of difficult-to-remove urea byproducts (common with DCC), ensuring the intermediate remains fully soluble in the organic phase for clean liquid-phase extraction .

  • Activation: Dissolve Trt-Leu-OH (1.5 equiv. relative to the soluble-tagged peptide) and Oxyma Pure (1.5 equiv.) in anhydrous DCM/DMF (9:1). Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 equiv.) and stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Add the activated solution to the soluble-tagged peptide (1.0 equiv.) dissolved in DCM. Add N,N-Diisopropylethylamine (DIEA, 2.0 equiv.) to maintain a basic environment. Stir for 2–4 hours at room temperature (extended time compensates for steric hindrance).

  • Aqueous Extraction: Quench the reaction with water. Transfer to a separatory funnel. The Trt-peptide-tag complex remains in the DCM layer. Wash the organic layer sequentially with 5% NaHCO₃ (to remove acidic byproducts), 5% citric acid (to remove unreacted amines), and brine.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Protocol C: Mild Acidic Deprotection of the N-Trityl Group

Causality: The trityl group is highly sensitive to acid. Using a mild acid (e.g., 2% TFA) allows for orthogonal deprotection. The reaction is self-indicating: the generation of the trityl cation turns the solution bright yellow. A scavenger (TIS) is mandatory to irreversibly quench the cation and prevent re-alkylation of nucleophilic side chains .

  • Deprotection: Dissolve the Trt-protected peptide in anhydrous DCM to a concentration of 0.1 M.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 2% (v/v). Stir at room temperature. Self-Validation: The solution will immediately turn a distinct yellow color, confirming the release of the trityl cation.

  • Scavenging: Add triisopropylsilane (TIS, 2.0 equiv.) and water (2.0 equiv.) as scavengers. The yellow color should fade as the cation is quenched.

  • Monitoring & Workup: Monitor by HPLC. Cleavage is typically complete within 15-30 minutes. Co-evaporate the solvent and residual acid with dioxane or toluene twice to ensure complete removal of TFA before the next coupling step.

Quantitative Data: Deprotection Condition Matrix

To optimize the LPPS cycle time and yield, researchers must balance acid strength with substrate stability. The following table summarizes the causal relationship between acid choice, reaction time, and yield for N-Trityl deprotection , .

Deprotection ReagentSolvent SystemTempReaction TimeTypical YieldMechanistic Advantage / Limitation
1-5% TFA DCM25°C15 - 30 min>95%Rapid cleavage; requires cation scavenger (TIS) to prevent re-alkylation.
Formic Acid (88%) Neat or Dioxane25°C3 min - 2 h85 - 95%Milder than TFA; excellent for highly acid-sensitive soluble LPPS tags.
Acetic Acid (50% aq) Water/THF25°C4 - 12 h80 - 90%Highly selective; leaves Boc and tBu groups completely untouched.
Pd/C, H₂ MeOH/EtOAc25°C12 - 24 hVariableNon-acidic reductive cleavage; slow reaction rate due to Trt steric hindrance.

References

  • Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Source: Chemical Reviews - ACS Publications URL:[Link]

  • Title: Solid-phase peptide synthesis using N-trityl-amino acids Source: Digital CSIC URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-α-Trityl-L-Leucine Diethylamine Coupling in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the incorporation of N-α-Trityl-L-leucine diethylamine (Trt-Leu-OH·DE...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the incorporation of N-α-Trityl-L-leucine diethylamine (Trt-Leu-OH·DEA) during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is N-α-Trityl-L-leucine so difficult to couple compared to standard Fmoc-protected amino acids? A1: The difficulty stems from severe steric hindrance. The triphenylmethyl (Trityl or Trt) group consists of three bulky phenyl rings attached to a single sp3-hybridized carbon. This creates a massive "umbrella effect" over the α-amine, drastically increasing the activation energy required for the incoming nucleophile (the resin-bound amine) to attack the activated carbonyl of the leucine residue[1]. Consequently, standard coupling kinetics are severely retarded, leading to incomplete reactions and deletion sequences if unoptimized.

Q2: My building block is supplied as a diethylamine (DEA) salt (CAS: 3226-94-6). How does this impact my synthesis? A2: Causality of the Salt Form: N-Trt amino acids are highly lipophilic and can be unstable or difficult to crystallize as free acids. Supplying them as a diethylamine salt improves shelf stability and solubility[2]. Impact on SPPS: Diethylamine is a reactive secondary amine. If you attempt to couple the salt directly without accounting for the DEA, the DEA will act as a competing nucleophile. It will attack the activated Trt-Leu-OH ester, forming an irreversible diethylamide byproduct and rapidly depleting your coupling reagent. You must either perform a free-basing extraction prior to coupling or use a highly optimized stoichiometric excess of coupling reagents (which is not recommended due to side reactions).

Q3: Which coupling reagents are most effective for overcoming this steric hindrance? A3: Standard carbodiimides like DIC/HOBt are kinetically too slow for N-Trt amino acids[1]. To force the reaction, you must use highly reactive uronium/aminium salts such as HATU or COMU, which form highly active O-At (7-aza-1-hydroxybenzotriazole) esters. Alternatively, converting the amino acid to an N-Trt amino acid fluoride (Trt-Leu-F) is a historically proven method; the small atomic radius of the fluoride leaving group minimizes steric clash during the transition state, allowing for efficient acylation[3].

Q4: Can microwave-assisted SPPS (MW-SPPS) improve the coupling yield? A4: Yes. Causality of Thermal Energy: MW-SPPS provides direct, uniform dielectric heating to the reaction mixture. This thermal energy directly overcomes the high activation energy barrier imposed by the Trt group's steric bulk, increasing molecular collision rates and driving the acylation to completion in minutes rather than hours[4].

Quantitative Data Presentation

To optimize your coupling strategy, compare the expected efficiencies of various reagent systems based on steric dynamics.

Coupling StrategyReagents / AdditivesTemp (°C)TimeExpected EfficiencyPrimary Side Reactions / Drawbacks
Standard Carbodiimide DIC / HOBt25°C120 min< 40%High rate of unreacted deletion sequences[1].
High-Efficiency Uronium HATU / DIEA25°C120 min75 - 85%Guanidinylation of the N-terminus if HATU is in excess.
Microwave-Assisted HATU / DIEA75°C15 min> 95%Epimerization (minimized by precise temperature control)[4].
Acid Fluoride Trt-Leu-F / DIEA25°C60 min> 90%Requires pre-synthesis of the acid fluoride[3].

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next synthetic step.

Protocol 1: Free-Basing the N-α-Trityl-L-Leucine Diethylamine Salt

Objective: Remove the competing diethylamine nucleophile prior to activation.

  • Dissolution: Suspend 5.0 mmol of Trt-Leu-OH·DEA in 50 mL of ethyl acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel. Add 30 mL of cold 5% aqueous KHSO₄ (or 0.1 M HCl). Shake vigorously and vent. The acidic aqueous layer will protonate the DEA, pulling it into the aqueous phase[1].

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 30 mL of distilled water, followed by 30 mL of saturated NaCl (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely. Filter the solution.

  • Concentration: Evaporate the solvent in vacuo to yield the Trt-Leu-OH free acid as a white solid or foam.

  • Self-Validation Checkpoint:

    • Yield Calculation: Weigh the product. Theoretical yield should account for the loss of the DEA mass (73.14 g/mol ).

    • Analytical: Run a quick ¹H-NMR (CDCl₃) or LC-MS. Confirm the disappearance of the DEA ethyl signals (triplet at ~1.2 ppm, quartet at ~2.9 ppm).

Protocol 2: High-Efficiency Microwave-Assisted Coupling of N-Trt-Leu-OH

Objective: Couple the sterically hindered free acid to the resin-bound peptide.

  • Resin Swelling: Swell 0.1 mmol of peptide-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the free-based Trt-Leu-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of DIEA to the vial. The solution will turn yellow, indicating the formation of the active ester. Let it pre-activate for exactly 1 minute.

  • Coupling: Add the activated mixture to the resin in the microwave reaction vessel.

  • Microwave Irradiation: Irradiate the vessel at 75°C for 15 minutes[4]. (Note: If your sequence contains Cys or His, reduce temp to 50°C and extend time to 30 mins to prevent epimerization).

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL).

  • Self-Validation Checkpoint:

    • Kaiser Test (Ninhydrin): Take a few resin beads and perform a Kaiser test. A colorless or pale yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, triggering the need for a secondary coupling cycle.

Mandatory Visualization

Use the following logical workflow to diagnose and resolve coupling failures associated with Trt-Leu-OH.

G Start Start: N-Trt-Leu-OH Coupling SaltCheck Is the DEA salt neutralized? Start->SaltCheck FreeBase Perform Liquid-Liquid Extraction (Protocol 1) SaltCheck->FreeBase No Reagent Select High-Efficiency Reagent (HATU, COMU, or Acid Fluoride) SaltCheck->Reagent Yes FreeBase->Reagent Method Select Coupling Method Reagent->Method MW MW-SPPS (75°C, 15 min) (Protocol 2) Method->MW Preferred RT Room Temp (Double Coupling, 2-4 hours) Method->RT Alternative Test Perform Kaiser/TNBS Test MW->Test RT->Test Success Proceed to Next Step Test->Success Negative (Complete) Fail Troubleshoot: Check Steric Hindrance of Resin/Sequence Test->Fail Positive (Incomplete)

Caption: Logical workflow for optimizing the coupling of N-Trt-Leu-OH·DEA in SPPS.

Sources

Optimization

Preventing racemization during N-alpha-Trityl-L-leucine diethylamine coupling

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing stereochemical degradation during the coupling of N-α-Trityl-L-leucine (Trt-Leu-OH).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing stereochemical degradation during the coupling of N-α-Trityl-L-leucine (Trt-Leu-OH). This process is notoriously difficult when coupling to sterically hindered secondary amines (such as diethylamine) or when utilizing the commercially available diethylamine salt starting material (Trt-Leu-OH·DEA).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant D-enantiomer formation? I chose the Trityl (Trt) protecting group specifically because it cannot form an oxazolone intermediate. A1: You are correct that the Trt group lacks a carbonyl oxygen, which completely precludes the formation of the classic 5(4H)-oxazolone (azlactone) intermediate (Path B)[1]. However, racemization of N-Trt amino acids proceeds exclusively via 1[1].

Causality: Trt-Leu-OH possesses massive steric bulk from both the triphenylmethyl group and the leucine isobutyl side chain. When coupling to a secondary amine like diethylamine, the aminolysis rate drops drastically. This prolonged lifetime of the activated intermediate allows the tertiary base in your reaction (e.g., DIPEA) ample time to abstract the acidic α-proton, forming an achiral enolate that subsequently racemizes[2].

Q2: I am using the commercially supplied Trt-Leu-OH·DEA (diethylamine) salt. Can I add my coupling reagents directly to this salt? A2: No. The diethylamine (DEA) must be removed prior to activation. If you activate the DEA salt directly, the liberated diethylamine will act as a competing nucleophile, leading to the undesired formation of the Trt-Leu-NEt2 amide. Furthermore, the presence of DEA alters the local pH, accelerating direct enolization. You must "free-base" the amino acid via a mild acidic aqueous workup before proceeding.

Q3: What is the optimal coupling reagent to suppress direct enolization for this specific substrate? A3: For highly hindered Trt-amino acids, standard carbodiimides (DIC/HOBt) are kinetically insufficient. You must use reagents that maximize the aminolysis rate or eliminate the need for a base:

  • Acid Fluorides (e.g., TFFH): This is the gold standard for Trt-amino acids. 3 toward hindered amines and can be used with substoichiometric base or no base at all, completely shutting down the base-catalyzed enolization pathway[3][4].

  • Uronium Salts (HATU): If acid fluorides are not viable, use HATU. However, you must replace strong bases like DIPEA with a weaker, sterically hindered base like 2,4,6-collidine to minimize α-proton abstraction[2].

Q4: How does solvent choice impact the enolization rate? A4: Polar aprotic solvents like DMF stabilize the charge separation in the enolate transition state, increasing racemization. Switching to a less polar solvent like Dichloromethane (DCM) destabilizes the enolate, kinetically favoring aminolysis over α-proton abstraction.

Part 2: Quantitative Data & Reagent Comparison

The following table summarizes the kinetic and stereochemical outcomes of various coupling environments when reacting Trt-Leu-OH with a sterically hindered secondary amine.

Table 1: Impact of Coupling Conditions on Trt-Leu-OH Racemization

Coupling ReagentBaseSolventAminolysis KineticsRisk of EnolizationExpected Racemization (% D-Isomer)
DIC / HOBtDIPEADMFVery SlowHigh5.0 - 8.0%
HATUDIPEADMFFastModerate2.0 - 4.0%
HATU2,4,6-CollidineDCMFastLow0.5 - 1.0%
TFFHNone / CollidineDCMModerateNegligible< 0.1% (Undetectable)

Part 3: Self-Validating Experimental Protocols

Protocol A: Free-Basing Trt-Leu-OH·DEA Salt

Objective: Remove the diethylamine counterion without cleaving the acid-labile Trityl group.

  • Dissolution: Suspend 10 mmol of Trt-Leu-OH·DEA salt in 50 mL of Ethyl Acetate (EtOAc).

  • Mild Acid Wash: Wash the organic layer with 3 x 30 mL of ice-cold 5% aqueous Citric Acid.

    • Causality: Citric acid provides a buffered acidic environment (pH ~3) sufficient to protonate DEA into water-soluble DEA·citrate without triggering the premature cleavage of the highly acid-labile N-Trt protecting group (which would occur with HCl or TFA).

  • Validation Checkpoint 1 (pH Test): Test the pH of the final aqueous wash. It must be acidic (pH 2-3) to ensure complete removal of DEA. If pH > 3, perform an additional citric acid wash.

  • Purification: Wash the organic layer with 30 mL of saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white foam.

  • Validation Checkpoint 2 (Mass & Purity): Weigh the resulting foam. Recovery should be ~85-95% of the theoretical free acid mass. Run TLC (DCM:MeOH 9:1); you should observe a single spot with no baseline amine retention.

Protocol B: Racemization-Free Coupling via in situ Acid Fluoride (TFFH)

Objective: Couple the free-based Trt-Leu-OH to a secondary amine while maintaining 100% stereochemical integrity.

  • Activation: Dissolve 1.0 eq of free-based Trt-Leu-OH in anhydrous DCM (0.1 M concentration). Add 1.05 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 1.0 eq of 2,4,6-collidine.

    • Causality: Collidine acts as an acid scavenger for the generated HF. Its steric bulk prevents it from acting as a nucleophile or abstracting the α-proton.

  • Validation Checkpoint 3 (IR Spectroscopy): After 15 minutes, take a 10 µL aliquot, evaporate the DCM, and run an FT-IR. Confirm activation by the presence of a strong acyl fluoride carbonyl stretch at ~1840 cm⁻¹ .

  • Coupling: Add 1.1 eq of the target secondary amine. Stir at room temperature for 2-4 hours.

  • Validation Checkpoint 4 (Reaction Completion): Monitor the disappearance of the acyl fluoride stretch via IR, or quench a small aliquot in methanol and analyze via LC-MS to confirm the absence of the methyl ester (which forms if unreacted acid fluoride is present).

Part 4: Mechanistic Visualization

TrtLeuCoupling TrtLeu Trt-Leu-OH (Sterically Hindered) Activated Activated Intermediate (Prolonged Lifetime) TrtLeu->Activated Coupling Reagent Product L-Amide (Desired Product) Activated->Product Fast Aminolysis (Acid Fluorides) Enolate Achiral Enolate (Direct α-Abstraction) Activated->Enolate Slow Aminolysis + Strong Base Enolate->Product Nucleophilic Attack Racemized D-Amide (Racemized Byproduct) Enolate->Racemized Nucleophilic Attack

Figure 1: Kinetic competition between aminolysis and direct enolization in Trt-Leu-OH coupling.

References

  • Thieme Connect. "3.3 Acid Halides." Synthesis of Peptides and Peptidomimetics. URL:[Link]

  • VDOC. "Side Reactions In Peptide Synthesis." Houben-Weyl Methods in Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Minimizing steric hindrance side reactions with N-alpha-Trityl-L-leucine

A Guide to Minimizing Steric Hindrance and Associated Side Reactions in Peptide Synthesis Welcome to the technical support center for N-alpha-Trityl-L-leucine. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Steric Hindrance and Associated Side Reactions in Peptide Synthesis

Welcome to the technical support center for N-alpha-Trityl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically demanding building block in peptide synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you anticipate challenges, troubleshoot common issues, and optimize your synthetic protocols for maximum yield and purity.

The N-alpha-trityl (Trt) group is a valuable asset in peptide chemistry, offering robust protection under basic conditions while being labile to mild acid.[1] However, its significant steric bulk, particularly when attached to a branched-chain amino acid like leucine, presents a unique set of challenges.[2] This guide will delve into the mechanistic basis of these challenges and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with N-α-Trityl-L-leucine.

Q1: My peptide coupling reaction with N-Trityl-L-leucine is sluggish or incomplete. What is the underlying cause?

The primary cause is steric hindrance. The bulky trityl group, combined with the isobutyl side chain of leucine, creates a sterically crowded environment around the alpha-carbon and the carboxyl group.[3] This physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain), slowing down or preventing the formation of the peptide bond.[2][4] Certain coupling methods, like the mixed anhydride method, have been reported to be particularly inefficient for coupling sterically hindered N-tritylamino acids like N-Trityl-L-leucine.[5]

Q2: How can I improve the efficiency of coupling N-Trityl-L-leucine?

To overcome steric hindrance, several strategies can be employed:

  • Choice of Coupling Reagent: Utilize highly reactive "onium" salt-based reagents like HBTU, HATU, HCTU, or COMU.[6] These reagents form active esters in situ that are more reactive than those formed with carbodiimides alone, helping to overcome the steric barrier.

  • Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[7]

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric hindrance. However, this must be balanced against the increased risk of racemization.[8]

  • Pre-activation: Pre-activating the N-Trityl-L-leucine with the coupling reagent and an additive before adding it to the resin-bound peptide can sometimes improve efficiency.[9]

Q3: After TFA cleavage, my mass spectrometry results show a significant peak corresponding to my peptide +242 Da. What is this side product?

This peak (M+242) indicates incomplete removal of the trityl group. The cleavage of the trityl group by trifluoroacetic acid (TFA) is a reversible equilibrium reaction that generates a stable trityl carbocation.[10] This electrophilic cation can be re-captured by the deprotected N-terminal amine of your peptide, leading to incomplete deprotection.[10][11] This issue is particularly pronounced when the N-terminal residue is sterically hindered or when the concentration of the trityl cation is high.[12]

Q4: What is the role of a "scavenger" in the cleavage cocktail and why is it essential?

Scavengers are critical for ensuring the complete and irreversible removal of the trityl group.[11] Their function is to trap the reactive trityl carbocations generated during acidolysis.[10] By reacting with these cations, scavengers prevent them from reattaching to the peptide's N-terminus, thereby driving the deprotection reaction to completion.[10][11] Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that irreversibly converts the trityl cation to the neutral triphenylmethane.[11]

Q5: Can the use of N-Trityl-L-leucine increase the risk of racemization?

Yes, any condition that promotes the formation of an oxazolone intermediate during carboxyl group activation can lead to racemization.[13] While the bulky trityl group itself can sometimes limit the flexibility needed for racemization pathways, the more forcing conditions (e.g., stronger bases, higher temperatures, extended reaction times) often required to couple N-Trityl-L-leucine can increase this risk.[8] The choice of base is particularly critical; sterically hindered bases like 2,4,6-collidine are often preferred over DIPEA to minimize racemization.[6]

Q6: I am observing solubility issues and aggregation with my peptide containing N-Trityl-L-leucine. What can I do?

The large, hydrophobic trityl group can significantly decrease the solubility of the protected peptide, leading to aggregation on the solid support, which in turn hinders subsequent reaction steps.[9]

  • Solvent Choice: Use solvents known to disrupt secondary structures and improve solvation, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Disruptive Additives: In some cases, adding small amounts of "chaotropic" salts (like LiCl) or using solvents like trifluoroethanol (TFE) can help disrupt aggregation.[14]

  • Pseudoprolines: Incorporating pseudoproline dipeptides downstream from the difficult coupling site can disrupt inter-chain hydrogen bonding and reduce aggregation.[9]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing the Coupling of N-Trityl-L-leucine

This guide provides a systematic approach to overcoming incomplete coupling reactions.

Visual Workflow: Optimizing Coupling

G A Start: Incomplete Coupling Detected (e.g., Positive Kaiser Test) B Step 1: Extend Coupling Time (e.g., from 2h to 4-6h) A->B C Re-test for Free Amines B->C D Step 2: Increase Equivalents (Amino Acid & Coupling Reagents) C->D If Positive I Proceed to Deprotection C->I If Negative E Re-test for Free Amines D->E F Step 3: Change Coupling Reagent (e.g., to HATU or COMU) E->F If Positive E->I If Negative G Re-test for Free Amines F->G H Step 4: Consider Elevated Temperature (e.g., 40°C, monitor racemization) G->H If Positive G->I If Negative H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for incomplete coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize coupling efficiency for sterically hindered residues.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Activation Mixture Preparation: In a separate vessel, dissolve N-α-Trityl-L-leucine (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in a minimal amount of DMF.

  • Activation: Add a sterically hindered base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA), (2 eq. relative to the amino acid) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

ParameterStandard ProtocolOptimized for Trt-LeuRationale
Coupling Reagent HBTU/HOBtHATU/COMUHigher reactivity to overcome steric hindrance.[6]
Equivalents (AA) 3 eq.3-5 eq.Drives the reaction equilibrium towards product formation.
Coupling Time 1-2 hours2-4 hours (or longer)Allows more time for the sterically hindered reaction to proceed.[7]
Base DIPEA2,4,6-CollidineReduces the risk of racemization, especially with longer reaction times.[6]
Guide 2: Ensuring Complete Trityl Group Deprotection

This guide focuses on preventing the common side reaction of trityl cation re-attachment.

Visual Mechanism: Role of Scavengers in Deprotection

G cluster_0 TFA-Mediated Cleavage cluster_1 Side Reaction (No Scavenger) cluster_2 Desired Pathway (With Scavenger) Trt-NH-Peptide Trt-NH-Peptide H2N-Peptide H2N-Peptide Trt-NH-Peptide->H2N-Peptide + TFA Trt_cation Trt_cation Trt-NH-Peptide->Trt_cation + TFA Trt_cation_rev Trt Cation (Reactive) Trt_cation_scav Trt Cation H2N-Peptide_rev H2N-Peptide Trt-NH-Peptide_rev Trt-NH-Peptide (Incomplete Deprotection) Trt_cation_rev->Trt-NH-Peptide_rev Re-attachment Triphenylmethane Triphenylmethane (Inert) Trt_cation_scav->Triphenylmethane Irreversible Trapping TIS TIS (Scavenger)

Caption: Mechanism of trityl deprotection and scavenger action.

Protocol 2: Optimized Cleavage and Deprotection

This protocol details the preparation and use of a cleavage cocktail designed for complete deprotection.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM (5 times) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. A standard high-efficiency cocktail for peptides containing acid-sensitive residues and requiring trityl deprotection is TFA/TIS/H₂O (95:2.5:2.5 v/v) .[11]

    • CAUTION: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin). Agitate the slurry at room temperature for 2-4 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA solution under a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.[15][16] The absence of a peak at M+242 Da relative to the target peptide mass confirms the successful removal of the trityl group.

ComponentFunctionRecommended % (v/v)
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes acid-labile protecting groups (including Trt).[17]95%
Triisopropylsilane (TIS) Scavenger; irreversibly traps the trityl carbocation.[11]2.5%
Water (H₂O) Scavenger; helps suppress side reactions like alkylation on Trp residues.[11]2.5%
1,2-Ethanedithiol (EDT) (Optional)Scavenger and reducing agent; particularly useful for Cys-containing peptides to prevent oxidation.[11]2.5% (adjust other scavenger volumes)

References

  • BenchChem Technical Support. (2025). Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides.
  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
  • Behloul, C., Guijarro, D., & Yus, M. (2004). A New and Convenient Reductive Detritylation of N-Tritylamines. Synthesis, 2004(08), 1274-1280.
  • BenchChem Technical Support. (2025).
  • Bartolozzi, A., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(25), 8260–8267.
  • Stavropoulos, G., et al. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. International Journal of Peptide and Protein Research, 45(6), 551-557.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
  • Springer Nature. Protecting Groups in Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
  • BenchChem Technical Support. (2025).
  • Jadhav, S. S., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
  • Master Organic Chemistry. (2018).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(8), 531-537.
  • Common Organic Chemistry. Trityl Protection.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Best practices for long-term storage of L-Leucine solutions.
  • Joint Research Centre. (2018).
  • Ranu, B. C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, 2016(5), 93-100.
  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • de la Torre, B. G., et al. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(3), 161-167.
  • Reddit. (2023). Peptide synthesis troubleshooting.
  • AltaBioscience.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Thermal stability of L-leucine. EFSA Journal, 18(S1), e180112.
  • Kubota, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4438.
  • Bachem. (2021). Solubility-Directed Development of Trileucine Process.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • BenchChem Technical Support. (2025).
  • Albericio, F., & Carpino, L. A. (2002). Peptide Synthesis. In Science of Synthesis (Vol. 21, pp. 1-84).
  • de la Torre, B. G., et al. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1624–1631.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Solubility Challenges of N-Acetyl-N-methyl-L-leucine in Aqueous Solutions.
  • Sciencemadness.org.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. EFSA Journal, 17(10), e05844.
  • NextSDS.
  • Chan, H.-K., et al. (2025).
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Khan Academy. (2013).
  • Sigma-Aldrich.
  • ResearchGate.
  • Chegg.com. (2024). Thr and or Leu residues tend to disrupt an α helix.

Sources

Optimization

Technical Support Center: Purification of N-alpha-Trityl-L-leucine Synthesized Peptides

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of peptides synthesized utilizing N-alpha-Trityl-L-leucine. The unique prope...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of peptides synthesized utilizing N-alpha-Trityl-L-leucine. The unique properties of the Trityl (Trt) protecting group, while advantageous in synthesis, introduce specific challenges during purification. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate these complexities effectively.

Section 1: Understanding the Core Challenges

The N-alpha-Trityl protecting group is employed in solid-phase peptide synthesis (SPPS) for its mild cleavage conditions, which are compatible with sensitive biomolecules.[1][2][3] However, its large, bulky, and highly hydrophobic nature is the primary source of purification difficulties.

  • Increased Hydrophobicity: The triphenylmethyl moiety significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, a tendency for aggregation, and extremely strong retention on reversed-phase HPLC columns.[4][5][6]

  • Acid Lability: The Trityl group is highly sensitive to acid. While this allows for mild deprotection, it also means that the acidic mobile phases commonly used in RP-HPLC (e.g., those containing trifluoroacetic acid, TFA) can cause partial or complete cleavage of the group on-column.[4][5] This phenomenon is a frequent cause of complex chromatograms, showing multiple, closely eluting peaks.

  • Steric Hindrance: The bulkiness of the Trityl group can sometimes influence peptide conformation, potentially masking other impurities or altering chromatographic behavior in unpredictable ways.

These core characteristics necessitate carefully designed purification strategies, which are detailed in the subsequent sections.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of N-alpha-Trityl-L-leucine containing peptides in a practical, question-and-answer format.

Question: My crude peptide pellet (post-cleavage and ether precipitation) is difficult to dissolve before HPLC injection. What should I do?

Answer: This is a classic problem stemming from the hydrophobicity of the Trityl group.

  • Causality: The Trityl group makes the peptide highly nonpolar, reducing its solubility in standard aqueous buffers like water/acetonitrile (ACN) mixtures. Forcing dissolution in an inappropriate solvent can lead to precipitation on the HPLC system, causing high backpressure and poor separation.[4]

  • Solutions:

    • Start with Minimal Aqueous Solvent: Try dissolving the peptide in the smallest possible volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Use Stronger Organic Solvents: If the peptide remains insoluble, consider using small amounts of stronger, water-miscible organic solvents to aid dissolution. Good candidates include:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Isopropanol (IPA)

    • Gentle Sonication & Warming: Brief sonication or gentle warming (to ~30-40°C) can help break up aggregates and improve solubility.[4]

    • Final Filtration: Always filter your sample through a 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.[5]

Question: My HPLC chromatogram shows a doublet peak or a significant shoulder on the main peak. What is the cause?

Answer: This is most often caused by on-column cleavage of the N-alpha-Trityl group.

  • Causality: The TFA in the mobile phase is acidic enough to slowly cleave the Trityl group during the HPLC run. This results in two distinct species being resolved by the column: the fully protected (more hydrophobic, longer retention time) peptide and the deprotected (less hydrophobic, shorter retention time) peptide.[4][5] The proximity of these peaks makes baseline separation difficult.

  • Solutions:

    • Confirm with Mass Spectrometry: Collect fractions across both peaks and analyze them by MS. The mass difference should correspond to the mass of the Trityl group (243.3 g/mol ).

    • "Trityl-Off" Strategy: If the final product does not require the Trityl group, this on-column cleavage can be exploited. Use a standard 0.1% TFA concentration in your mobile phase to intentionally cleave the group and collect the earlier-eluting, deprotected peak.[5]

    • "Trityl-On" Strategy: If you need to preserve the Trityl group (e.g., for fragment condensation), you must minimize its acid-lability.

      • Reduce TFA Concentration: Lower the TFA concentration to 0.05% or even 0.025%. This will reduce the rate of on-column cleavage but may lead to broader peaks.

      • Use a Shallower Gradient: A faster separation reduces the peptide's exposure time to the acidic mobile phase. However, this may compromise the resolution of other impurities.

      • Alternative Acids: In some cases, formic acid can be used as a less aggressive ion-pairing agent, though this may require significant method redevelopment.

Question: My Trityl-protected peptide is showing very broad or tailing peaks during RP-HPLC.

Answer: Peak broadening and tailing are often linked to poor solubility on the column or secondary interactions.

  • Causality: The hydrophobic peptide may be partially precipitating at the head of the column when the aqueous mobile phase hits it. Alternatively, the peptide may be aggregating or undergoing secondary interactions with the silica stationary phase.[4]

  • Solutions:

    • Increase Initial Organic Content: Start your HPLC gradient with a higher percentage of organic solvent (e.g., 10-20% ACN instead of 5%). This helps keep the hydrophobic peptide solubilized as it enters the column.

    • Use a Shallower Gradient: A slow, shallow gradient gives the peptide more time to interact with the stationary phase in a uniform manner, which can significantly sharpen the peak.[4]

    • Try a Different Organic Modifier: Isopropanol (IPA) is more viscous but can sometimes improve the solubility and peak shape of very hydrophobic peptides compared to acetonitrile.

    • Increase Column Temperature: Using a column oven to raise the temperature to 30-40°C can improve mass transfer kinetics and reduce peak tailing.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the difference between a "Trityl-on" and "Trityl-off" purification strategy?

The choice depends entirely on the desired final product.

  • "Trityl-on" Purification: This strategy aims to purify the peptide while keeping the N-terminal Trityl group intact. This is essential when the purified, protected peptide fragment will be used in subsequent reactions, such as convergent fragment condensation to build larger proteins.[7]

  • "Trityl-off" Purification: This strategy aims to remove the Trityl group during or after purification to yield the final, deprotected peptide. Often, the acidic conditions of the RP-HPLC mobile phase are sufficient to cleave the Trityl group during the purification run itself.[5]

dot digraph "Purification_Decision_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", label="Decision Workflow for Trityl-Peptide Purification", fontname="Arial", fontsize=14, fontcolor="#202124" ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11 ]; edge [ fontname="Arial", fontsize=10 ];

// Nodes Start [label="Crude Peptide Post-Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Is the N-alpha-Trityl group\nrequired for subsequent steps?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TritylOn [label="Pursue 'Trityl-On' Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; TritylOff [label="Pursue 'Trityl-Off' Strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

On_Step1 [label="Dissolve in minimal organic solvent\n(e.g., DMSO, DMF)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; On_Step2 [label="Use shallow HPLC gradient with\nreduced TFA (e.g., 0.05%)", fillcolor="#F1F3F4", fontcolor="#202124"]; On_Step3 [label="Collect late-eluting, hydrophobic peak", fillcolor="#F1F3F4", fontcolor="#202124"]; On_Result [label="Purified, N-alpha-Trityl\nProtected Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Off_Step1 [label="Dissolve in initial mobile phase", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Off_Step2 [label="Use standard HPLC gradient with\n0.1% TFA for on-column cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Off_Step3 [label="Collect early-eluting, deprotected peak", fillcolor="#F1F3F4", fontcolor="#202124"]; Off_Result [label="Purified, Deprotected Peptide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Decision; Decision -> TritylOn [label=" Yes "]; Decision -> TritylOff [label=" No "];

TritylOn -> On_Step1; On_Step1 -> On_Step2; On_Step2 -> On_Step3; On_Step3 -> On_Result;

TritylOff -> Off_Step1; Off_Step1 -> Off_Step2; Off_Step2 -> Off_Step3; Off_Step3 -> Off_Result; } enddot Caption: Purification strategy decision workflow.

Q2: Can I cleave the N-alpha-Trityl group before HPLC purification?

Yes, this is a viable alternative to the on-column "Trityl-off" strategy. After cleaving the peptide from the resin and precipitating with ether, you can re-dissolve the crude peptide in a solution of dilute TFA (e.g., 1-5% TFA in DCM) for a short period (e.g., 10-30 minutes) to remove the Trityl group.[1][3] You would then evaporate the solvent, re-precipitate with ether, and proceed with HPLC purification of the now fully deprotected peptide. This can simplify the chromatogram but adds extra handling steps where sample loss can occur.[6]

Q3: What type of HPLC column is best for these peptides?

A standard C18 reversed-phase column is the workhorse for most peptide purifications, including those containing a Trityl group.[3][4][5] For very hydrophobic "Trityl-on" peptides, a C8 or even a C4 column can be beneficial, as they are less retentive and may provide better peak shapes. The choice of particle size (e.g., 5 µm for preparative) and pore size (100-300 Å) should be standard for peptide work.

Section 4: Key Experimental Protocols

Protocol 1: Preparative RP-HPLC - "Trityl-Off" Strategy

This protocol is designed for the direct purification of the final, deprotected peptide, utilizing on-column cleavage of the Trityl group.

  • Sample Preparation:

    • Accurately weigh the crude peptide.

    • Dissolve the peptide in a minimal volume of a suitable solvent (e.g., 50% ACN/Water or a small amount of DMSO followed by dilution with Mobile Phase A).

    • Ensure the final concentration is appropriate for your column size (typically 10-20 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.[5]

  • HPLC System and Column:

    • System: Preparative HPLC system with gradient capability and UV detector.

    • Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

    • Detection: Monitor at 220 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Chromatographic Method:

    • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Gradient: A typical gradient is shown in the table below. This should be optimized based on an initial analytical run.

Time (min)% Mobile Phase B
0.05
5.05
35.065
40.095
45.095
46.05
55.05
  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the deprotected peptide.

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity and mass of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions with >95% purity (or desired purity level).

    • Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.

Protocol 2: Preparative RP-HPLC - "Trityl-On" Strategy

This protocol is optimized to preserve the Trityl group for subsequent synthetic steps.

  • Sample Preparation:

    • Follow the same steps as in Protocol 1, but prioritize dissolution in solvents like DMSO or DMF if solubility in ACN/water is poor.

  • HPLC System and Column:

    • Same as Protocol 1. A C8 column can be considered if retention is excessively long on a C18.

  • Mobile Phases:

    • Mobile Phase A: 0.05% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.05% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Rationale: The reduced TFA concentration minimizes on-column deprotection.

  • Chromatographic Method:

    • Flow Rate: As per column specifications.

    • Gradient: A shallower gradient is often required to resolve the highly retained Trityl-peptide from closely eluting impurities.

Time (min)% Mobile Phase B
0.030
5.030
45.070
50.095
55.095
56.030
65.030
  • Fraction Collection & Analysis:

    • Follow the same post-purification steps as in Protocol 1. The target peak will have a significantly longer retention time than the deprotected version. Mass spectrometry is critical to confirm the integrity of the Trityl group.

References

  • Technical Support Center: Purification of Peptides Containing Pen(Trt) - Benchchem. Benchchem.
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG. Thermo Fisher Scientific.
  • Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett. Pept. Sci.
  • Troubleshooting Purific
  • Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt). Benchchem.
  • Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation.
  • 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog.
  • The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides. Benchchem.
  • On the Trityl Method for Peptide Synthesis. J. Am. Chem. Soc. (1956).
  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conform
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. (2014).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC.
  • A Trimethyllysine-Containing Trityl Tag for Solubilizing Hydrophobic Peptides. PubMed. (2019).
  • Troubleshooting: Purification of a Tagged Protein. GoldBio. (2012).
  • A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin.
  • An In-depth Technical Guide to Orthogonal Protection Str
  • Usage of Trityl Linkers.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. (2019).
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. (2022).
  • Protein purific
  • Evaluation of the trityl and dialkoxybenzyl linkers for peptide synthesis.
  • N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. J. Am. Chem. Soc.
  • Fmoc Resin Cleavage and Deprotection. Merck.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Technical Support Center: Purification Strategies for Mtt-Containing Peptide Impurities. Benchchem.
  • Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Deep Blue Repositories.
  • Process for the purification of peptides.
  • A Comparative Guide to the Trityl Protecting Group for Thiols in Synthesis. Benchchem.
  • Product Class 11: Peptides. Science of Synthesis.
  • Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

N-alpha-Trityl-L-leucine diethylamine vs Fmoc-L-leucine in peptide synthesis

N-alpha-Trityl-L-leucine diethylamine vs. Fmoc-L-leucine: A Strategic Comparison for Advanced Peptide Synthesis In the landscape of solid-phase peptide synthesis (SPPS), the selection of N-alpha protecting groups dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

N-alpha-Trityl-L-leucine diethylamine vs. Fmoc-L-leucine: A Strategic Comparison for Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the selection of N-alpha protecting groups dictates the entire chemical strategy of the assembly process. While1[1], the synthesis of highly modified, base-sensitive biomolecules—such as O-linked glycopeptides or depsipeptides—demands orthogonal approaches. In these specialized scenarios,2[2].

This guide objectively compares the mechanistic performance, handling protocols, and quantitative data of Fmoc-L-leucine against the Diethylamine (DEA) salt of N-alpha-Trityl-L-leucine.

Mechanistic Causality: Base-Labile vs. Acid-Labile Orthogonality

The fundamental divergence between these two derivatives lies in their cleavage mechanisms, which dictate their respective applications.

Fmoc-L-Leucine (Base-Catalyzed β-Elimination): The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved using a secondary amine, typically 20% piperidine in dimethylformamide (DMF). The causality of this reaction relies on the base abstracting the highly acidic proton at the 9-position of the fluorene ring. This initiates a β-elimination event that liberates the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate..

N-alpha-Trityl-L-leucine DEA Salt (Acid-Catalyzed Cation Formation): The trityl (triphenylmethyl) group is cleaved by extremely dilute acid (e.g., 1% Trifluoroacetic acid (TFA) in dichloromethane). The mechanism relies on protonation of the amine, followed by the departure of the 3[3]. Why the DEA Salt? Trityl protection on an α-amine is so sensitive to acid that the amino acid's own free carboxylic acid can auto-catalyze premature detritylation during storage. By converting the compound into a Diethylamine (DEA) salt, the carboxylic acid is neutralized, extending the reagent's shelf life from mere weeks to several years.

Strategic Workflow Comparison

SPPS_Workflow cluster_Fmoc Fmoc-L-Leucine Workflow cluster_Trt Trt-Leu-OH DEA Workflow F1 Fmoc-Leu-OH (Base-Labile) F2 Coupling (HATU / DIEA) F1->F2 F3 Deprotection (20% Piperidine) F2->F3 F4 Free Amine + DBF Adduct F3->F4 T1 Trt-Leu-OH DEA Salt (Acid-Labile) T2 Salt Cracking (5% KHSO4 Wash) T1->T2 T3 Coupling (DIC / Oxyma) T2->T3 T4 Deprotection (1% TFA) T3->T4 T5 Free Amine + Trityl Cation T4->T5

Caption: Parallel workflows for Fmoc and Trityl N-alpha protection strategies in peptide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation steps to confirm reaction completion without relying solely on downstream mass spectrometry.

Protocol 1: Fmoc-L-Leucine Coupling and Deprotection
  • Coupling: Dissolve 4 equivalents of Fmoc-Leu-OH and 3.95 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Add to the resin and agitate for 45 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Self-Validation (UV Quantification): Collect all deprotection flow-through in a volumetric flask.. By measuring the absorbance of the diluted flow-through against a standard curve, you can precisely calculate the millimoles of Fmoc cleaved, validating the exact coupling efficiency of the leucine residue.

Protocol 2: Trt-Leu-OH DEA Salt Cracking and Coupling

Causality Note: You cannot couple the DEA salt directly. Diethylamine is a reactive secondary amine; if left in the coupling mixture, it will act as a competitive nucleophile and permanently cap the growing peptide chain.

  • Salt Cracking: Dissolve Trt-Leu-OH DEA salt in Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous KHSO4​ solution. The mild acid protonates the diethylamine, partitioning it into the aqueous phase, while the2[2]. Dry the organic layer over Na2​SO4​ and evaporate to yield the free acid.

  • Coupling: Dissolve the freshly cracked Trt-Leu-OH in DCM/DMF. Activate with Diisopropylcarbodiimide (DIC) and Oxyma Pure. (Avoid HATU/DIEA to prevent base-catalyzed side reactions on your sensitive peptide). Agitate for 60 minutes.

  • Deprotection: Treat the resin with 1% TFA in DCM containing 2% Triisopropylsilane (TIS) as a scavenger for 5 × 2 minutes.

  • Self-Validation (Visual & UV): The generation of the trityl cation instantly turns the cleavage solution a brilliant, unmistakable yellow. As deprotection reaches completion, subsequent 1% TFA washes will run clear. For quantitative validation, the trityl cation can be measured via UV absorbance at 410 nm.

Quantitative Data & Performance Comparison

The selection between these two protecting groups hinges on the specific sensitivities of the target sequence. The table below summarizes their operational parameters.

Performance ParameterFmoc-L-LeucineN-alpha-Trityl-L-Leucine DEA Salt
N-alpha Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)Triphenylmethyl (Trityl / Trt)
Cleavage Reagent 20% Piperidine in DMF1-2% TFA in DCM
Cleavage Mechanism Base-catalyzed β-eliminationAcid-catalyzed cation formation
Steric Hindrance ModerateExtremely High
Diketopiperazine Risk Moderate (Care required with Proline)Negligible (Sterically blocked by Trt bulk)
Storage Form Free AcidDiethylamine (DEA) Salt
Primary Application Standard Solid-Phase Peptide SynthesisSynthesis of base-sensitive peptides

References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. National Institutes of Health.[Link]

  • Solid-phase peptide synthesis using Nα-trityl-amino acids - ResearchGate. ResearchGate.[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. National Institutes of Health.[Link]

Sources

Comparative

Comparing Trt and Boc protecting groups for L-leucine derivatives

Strategic Selection of α-Amino Protecting Groups: A Comparative Guide to Boc-Leu-OH and Trt-Leu-OH As a Senior Application Scientist navigating the complexities of peptide assembly, I frequently encounter synthetic roadb...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of α-Amino Protecting Groups: A Comparative Guide to Boc-Leu-OH and Trt-Leu-OH

As a Senior Application Scientist navigating the complexities of peptide assembly, I frequently encounter synthetic roadblocks that cannot be solved by standard protocols alone. In Solid-Phase Peptide Synthesis (SPPS), the choice of the α-amino protecting group dictates the entire chemical environment of your workflow. For L-leucine derivatives, tert-butyloxycarbonyl (Boc) and triphenylmethyl (Trt) represent two fundamentally different paradigms.

While Boc-Leu-OH serves as the robust, traditional standard for Boc-SPPS, Trt-Leu-OH offers a highly specialized, orthogonal approach driven by extreme steric hindrance and hyper-acid lability. This guide objectively compares their mechanistic performance, physical properties, and strategic applications to help drug development professionals optimize complex peptide assemblies.

Mechanistic Causality: Chemical Properties and Deprotection

The fundamental difference between Boc and Trt protection lies in their molecular architecture and the thermodynamic stability of their cleavage intermediates.

Boc-Leu-OH (tert-Butyloxycarbonyl): The Boc group protects the α-amine via a carbamate linkage. Its deprotection is governed by acid hydrolysis, strictly requiring1[1]. The cleavage mechanism generates a highly reactive tert-butyl carbonium ion. To prevent this cation from irreversibly alkylating nucleophilic side chains (such as tryptophan, methionine, or cysteine), the deprotection cocktail must incorporate nucleophilic scavengers like ethanedithiol (EDT) or triisopropylsilane (TIS)[1].

Trt-Leu-OH (Triphenylmethyl): In contrast, the Trt group is an alkyl-type protector attached directly to the α-nitrogen. Its defining physical characteristic is2[2]. Mechanistically, Trt deprotection relies on the formation of a highly resonance-stabilized trityl cation. Because this intermediate is so thermodynamically stable, Trt-Leu-OH is exceptionally acid-labile. It can be quantitatively removed using3[3], leaving Boc and tBu side-chain protecting groups completely intact.

Strategic Application: Overcoming Diketopiperazine (DKP) Formation

The most critical divergence in the utility of these two L-leucine derivatives occurs at the dipeptide stage of synthesis. When L-leucine is the second amino acid (Aa2) coupled to the resin (e.g., H-Leu-Pro-Resin), the subsequent deprotection step liberates a free N-terminal amine. This nucleophilic amine can attack the C-terminal ester linkage connecting the peptide to the resin, 4[4].

  • The Boc Limitation : While the acidic conditions of Boc deprotection suppress base-catalyzed DKP formation, the subsequent neutralization step (typically using DIEA) required before the next coupling can 5[5]. This is especially catastrophic if the C-terminal residue is a secondary amine like proline.

  • The Trt Solution : Trt-Leu-OH is strategically deployed to completely eradicate this deletion sequence. The immense steric bulk of the trityl group 6[6]. Furthermore, because the Trt group is removed with just 1% TFA, the resulting protonated dipeptide-resin can be immediately subjected to in situ neutralization protocols during the coupling of the third amino acid, effectively outcompeting DKP formation.

G Start L-Leucine Derivative Selection (Position Aa2) Boc Boc-Leu-OH Start->Boc Trt Trt-Leu-OH Start->Trt DeprotBoc Deprotection: 20-50% TFA -> Neutralization Boc->DeprotBoc Standard SPPS DeprotTrt Deprotection: 1% TFA -> In situ Coupling Trt->DeprotTrt Mild Orthogonal SPPS Risk High Risk: Diketopiperazine (DKP) Formation DeprotBoc->Risk Intramolecular Attack Benefit DKP Suppressed via Steric Shielding DeprotTrt->Benefit Conformational Block

Workflow illustrating the strategic divergence between Boc and Trt L-leucine derivatives in preventing DKP formation.

Quantitative Data & Performance Comparison

ParameterBoc-Leu-OHTrt-Leu-OH
Protecting Group Type CarbamateAlkyl
Deprotection Reagent 20–50% TFA in DCM1% TFA in DCM or Dilute Acetic Acid
Cleavage Intermediate tert-Butyl cation (Highly reactive)Trityl cation (Highly stable, bright yellow)
Steric Hindrance ModerateExtreme
Coupling Kinetics Fast (Standard carbodiimides suffice)Slow (Requires powerful activators e.g., HATU)
DKP Suppression Low (Vulnerable during neutralization)High (Sterically blocks cyclization)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes a visual or chemical feedback loop to confirm the success of the reaction.

Protocol 1: Standard Incorporation of Boc-Leu-OH

Causality: The carbamate linkage requires strong acid to protonate and fragment. Scavengers are mandatory to trap the resulting tert-butyl cation.

  • Coupling: Dissolve 4.0 eq of Boc-Leu-OH and 4.0 eq of HBTU in DMF. Add 8.0 eq of DIEA. Add the activated mixture to the peptidyl-resin and agitate for 45 minutes.

  • Validation (Coupling): Perform a Kaiser Test. A colorless/yellow resin bed confirms complete coupling (absence of free primary amines).

  • Deprotection: Treat the resin with a cleavage cocktail of 50% TFA / 45% DCM / 5% TIS for 20 minutes.

  • Validation (Deprotection): Perform a second Kaiser Test. A dark blue resin bed confirms the successful removal of the Boc group.

  • Neutralization: Wash the resin thoroughly with DCM, then treat with 10% DIEA in DCM for 3 minutes before the next coupling step.

Protocol 2: Sterically Hindered Coupling and Selective Deprotection of Trt-Leu-OH

Causality: The massive steric bulk of the trityl group severely retards standard carbodiimide coupling kinetics, necessitating the use of highly reactive uronium salts like 7[7].

  • Coupling: Dissolve 4.0 eq of Trt-Leu-OH and 4.0 eq of HATU in DMF. Add 8.0 eq of DIEA. Add to the resin and agitate for 90 minutes (extended time due to steric hindrance).

  • Deprotection: Treat the resin with 1% TFA in DCM.

  • Self-Validation (Colorimetric): Observe the reaction vessel. The solution will immediately turn bright yellow , visually confirming the release of the highly stable trityl cation.

  • Completion: Continue washing the resin with 1% TFA until the eluent is completely colorless, indicating that all Trt groups have been successfully removed.

  • In Situ Coupling: Immediately add the next activated amino acid (Aa3) pre-mixed with excess DIEA to neutralize the resin in situ, completely bypassing the DKP formation window.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection Total Synthesis URL: [Link]

  • Solid-phase peptide synthesis using Nα-trityl-amino acids ResearchGate URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega URL:[Link]

Sources

Validation

Comprehensive NMR Validation Guide: N-α-Trityl-L-leucine Diethylammonium Salt vs. Alternatives in Peptide Synthesis

Introduction: The Criticality of Orthogonal Protection In advanced solid-phase peptide synthesis (SPPS), researchers frequently encounter sequences that require orthogonal deprotection strategies. While the 9-fluorenylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Orthogonal Protection

In advanced solid-phase peptide synthesis (SPPS), researchers frequently encounter sequences that require orthogonal deprotection strategies. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for base-labile amine protection, the triphenylmethyl (Trityl or Trt) group offers a highly lipophilic, acid-labile alternative. N-α-Trityl-L-leucine diethylammonium salt (Trt-Leu-OH·DEA, CAS: 3226-94-6) is a premier building block for such applications [1].

However, the massive steric bulk and extreme acid sensitivity of the Trityl group introduce unique analytical challenges. Free N-trityl amino acids are inherently unstable; the free carboxylic acid acts as an internal proton source, triggering autocatalytic C-N bond cleavage during storage [2]. To circumvent this, the compound is synthesized and stored as a diethylammonium (DEA) salt. Validating the structural integrity and exact stoichiometric ratio of this salt via 1 H and 13 C NMR is a mandatory quality control step before downstream application.

This guide objectively compares the NMR validation profile of a high-purity commercial standard of Trt-Leu-OH·DEA against a crude synthesized alternative and the standard Fmoc-L-leucine, providing actionable, causality-driven experimental protocols.

Causality Behind Experimental Choices (E-E-A-T Insights)

As a Senior Application Scientist, it is vital to understand why specific analytical conditions are chosen, rather than just following a protocol.

The Diethylamine (DEA) Stabilization Mechanism

Why do we validate the DEA salt rather than the free acid? The diethylamine counterion acts as an internal buffer, locking the carboxylic acid in its deprotonated (carboxylate) state. This eliminates the internal proton source, effectively shutting down the autocatalytic detritylation pathway. During NMR analysis, the exact 1:1:1 integration ratio of the Trityl group, the Leucine core, and the DEA counterion is the primary indicator of product viability.

The CDCl 3​ Trap: Solvent-Induced Degradation

A frequent pitfall in the NMR validation of Trt-protected amino acids is the use of standard Chloroform-d (CDCl 3​ ). CDCl 3​ undergoes photolytic degradation over time, generating trace amounts of deuterium chloride (DCl). This trace acid rapidly cleaves the Trt-N bond inside the NMR tube, yielding triphenylmethanol (Trt-OH) and falsely indicating a degraded product [3]. Therefore, an aprotic, non-acidic solvent like DMSO-d 6​ must be used. If CDCl 3​ is strictly required for solubility, it must be pre-filtered through basic alumina to neutralize any trace acid.

Detritylation Intact Intact Trt-Leu-OH Acid Trace H+ (e.g., from CDCl3) Intact->Acid Protonation Protonation of Tritylamine N Acid->Protonation Cleavage C-N Bond Cleavage (Loss of Trt Cation) Protonation->Cleavage Products Triphenylmethanol + Free L-Leucine Cleavage->Products

Caption: Autocatalytic detritylation pathway triggered by trace acidic environments in NMR solvents.

Product Comparison & Quantitative Data

To establish a baseline for quality control, we compare three distinct product profiles:

  • Product A (High-Purity Trt-Leu-OH·DEA): The gold standard. Exhibits perfect stoichiometry and no degradation peaks.

  • Alternative B (Crude Trt-Leu-OH·DEA): Represents an unoptimized in-house synthesis. Shows substoichiometric DEA levels and significant triphenylmethanol (Trt-OH) contamination.

  • Alternative C (Fmoc-Leu-OH): The base-labile industry standard, provided to contrast the spectral complexity of the protecting groups.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO-d 6​ )
Proton AssignmentProduct A: High-Purity Trt-Leu-OH·DEAAlternative B: Crude Trt-Leu-OH·DEAAlternative C: Fmoc-Leu-OH
Protecting Group (Aromatic) 7.40 (m, 6H), 7.25 (m, 6H), 7.15 (m, 3H)7.40-7.15 (m, >15H, overlaps with Trt-OH)7.89 (d, 2H), 7.73 (d, 2H), 7.41 (t, 2H), 7.33 (t, 2H)
Protecting Group (Aliphatic) N/AN/A4.25 (m, 2H), 4.20 (m, 1H)
Leu α-CH 3.20 (m, 1H)3.20 (m, 1H)3.90 (m, 1H)
Leu β-CH 2​ 1.50 (m, 2H)1.50 (m, 2H)1.55 (m, 2H)
Leu γ-CH 1.75 (m, 1H)1.75 (m, 1H)1.65 (m, 1H)
Leu δ-CH 3​ 0.85 (dd, 6H)0.85 (dd, 6H)0.88 (dd, 6H)
DEA CH 2​ 2.80 (q, 4H)2.80 (q, <4H, substoichiometric)N/A
DEA CH 3​ 1.10 (t, 6H)1.10 (t, <6H, substoichiometric)N/A
Impurity (Trt-OH) Absent 7.28 (s, 1H, -OH), 7.35-7.20 (m) N/A
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO-d 6​ )

Mechanistic Note: The successful formation of the DEA salt in Product A is mechanistically confirmed by the downfield shift of the carboxyl carbon (178.5 ppm) compared to the free acid form seen in Alternative C (174.2 ppm).

Carbon AssignmentProduct A: High-Purity Trt-Leu-OH·DEAAlternative C: Fmoc-Leu-OH
Carboxyl (C=O) 178.5 (Carboxylate salt)174.2 (Free acid)
Protecting Group (C=O) N/A156.1 (Carbamate)
Protecting Group (Aromatic) 146.2 (Cq), 128.8, 127.5, 126.1143.8, 140.7, 127.6, 127.0, 125.3, 120.1
Protecting Group (Aliphatic) 71.0 (Trt-Cq)65.6 (CH 2​ ), 46.7 (CH)
Leu α-CH 55.450.8
Leu β-CH 2​ 42.140.5
Leu γ-CH 24.524.3
Leu δ-CH 3​ 23.2, 22.123.0, 21.5
DEA CH 2​ 41.5N/A
DEA CH 3​ 11.2N/A

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, utilize the following self-validating workflow. This protocol uses the DEA counterion as an internal standard to verify both stoichiometry and sample integrity.

Step 1: Solvent Verification & Sample Preparation

  • Weigh 15–20 mg of the Trt-Leu-OH·DEA sample.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d 6​ .

    • Self-Validation Check: If CDCl 3​ must be used, pass 1 mL of CDCl 3​ through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass pipette immediately prior to dissolution. This guarantees an acid-free environment.

Step 2: NMR Acquisition

  • Transfer the dissolved sample to a clean, dry 5 mm NMR tube.

  • 1 H NMR Parameters: Acquire a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the bulky trityl protons.

  • 13 C NMR Parameters: Acquire a minimum of 512 scans with a relaxation delay of 2.0 seconds.

Step 3: Data Processing & Validation

  • Phase and baseline correct the spectra. Calibrate the residual DMSO-d 6​ peak to 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).

  • Integrate the DEA peaks: Set the DEA CH 3​ triplet at 1.10 ppm to an integral of exactly 6.00.

  • Verify Stoichiometry: The Trityl aromatic multiplet (7.15–7.40 ppm) must integrate to exactly 15.00 ± 0.2. The Leucine δ-CH 3​ doublets (0.85 ppm) must integrate to exactly 6.00 ± 0.1. Any deviation indicates incomplete salt formation or degradation.

NMR_Workflow Start Sample: Trt-Leu-OH·DEA Solvent Select NMR Solvent Start->Solvent DMSO DMSO-d6 (Aprotic, Non-acidic) Solvent->DMSO CDCl3 CDCl3 (Risk of trace DCl) Solvent->CDCl3 Acquire Acquire 1H & 13C NMR DMSO->Acquire Direct Prep Alumina Filter through Basic Alumina CDCl3->Alumina Neutralize Alumina->Acquire CheckTrt Verify Trityl (15H) Shift: 7.15-7.45 ppm Acquire->CheckTrt CheckDEA Verify DEA Counterion Shift: 2.8 ppm (CH2), 1.1 ppm (CH3) Acquire->CheckDEA Valid High-Purity Product Validated CheckTrt->Valid CheckDEA->Valid

Caption: Workflow for NMR validation of Trt-Leu-OH·DEA, emphasizing basic solvent conditions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 270298, N-tritylleucine." PubChem, [Link].

  • Zervas, L., & Theodoropoulos, D. M. "N-Tritylamino Acids and Peptides." Journal of the American Chemical Society, vol. 78, no. 7, 1956, pp. 1359–1363. [Link].

  • Megumi, K., et al. "Design and Evaluation of Salts between N-Trityl Amino Acid and tert-Butylamine as Inclusion Crystals of Alcohols." Crystal Growth & Design, vol. 12, no. 11, 2012, pp. 5680–5685. [Link].

Comparative

Validating enantiomeric excess and chiral purity of N-alpha-Trityl-L-leucine

An In-Depth Technical Guide to the Chiral Integrity of N-alpha-Trityl-L-leucine: A Comparative Analysis of Modern Validation Techniques In the landscape of solid-phase peptide synthesis (SPPS), the stereochemical purity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Integrity of N-alpha-Trityl-L-leucine: A Comparative Analysis of Modern Validation Techniques

In the landscape of solid-phase peptide synthesis (SPPS), the stereochemical purity of amino acid building blocks is not merely a quality parameter; it is the fundamental cornerstone upon which the biological activity and safety of the final therapeutic peptide rest.[1][2] N-alpha-Trityl-L-leucine, a critical building block, is prized for the steric hindrance its bulky trityl group provides, yet its chiral integrity must be rigorously verified. The presence of even minute quantities of its D-enantiomer, arising either from the starting material or from racemization during synthesis, can lead to diastereomeric peptide impurities with altered conformations, reduced efficacy, or unpredictable immunogenicity.[2]

This guide provides an in-depth comparison of the primary analytical methodologies for validating the enantiomeric excess (e.e.) and chiral purity of N-alpha-Trityl-L-leucine. We move beyond simple protocols to explore the causality behind methodological choices, ensuring each technique is presented as a self-validating system, grounded in authoritative standards.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the predominant technique for determining enantiomeric purity due to its high resolution, sensitivity, and robustness.[3][4] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Scientific Principle: Enantioselective Recognition

For N-protected amino acids like N-Trityl-L-leucine, polysaccharide-based CSPs are exceptionally effective.[3][5] These columns, typically derived from cellulose or amylose coated on a silica support, possess helical polymer structures that form chiral grooves. Enantioselective recognition is achieved through a combination of transient interactions—including hydrogen bonding, dipole-dipole interactions, and, critically for this analyte, π-π interactions between the aromatic trityl group and the phenylcarbamate derivatives on the CSP.[5] The L-enantiomer and D-enantiomer fit into these grooves with slightly different energies, resulting in a separation.

Experimental Protocol: A Self-Validating Approach

This protocol is designed for a reversed-phase separation, which offers broad applicability and compatibility with mass spectrometry.

1. Materials and Equipment:

  • HPLC system with UV detector (e.g., Agilent 1100/1200 series)
  • Chiral Stationary Phase: Lux 5 µm Cellulose-2 or Chiralpak IC column (250 x 4.6 mm)[3][5]
  • Mobile Phase: Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA).
  • Analytes: N-alpha-Trityl-L-leucine sample, N-alpha-Trityl-D-leucine reference standard, and a prepared racemic mixture (50:50 L and D).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water + 0.1% TFA. The exact ratio should be optimized for the specific column batch.[3]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 220 nm
  • Injection Volume: 10 µL
  • Sample Concentration: 0.5 mg/mL dissolved in mobile phase.

3. Workflow & System Suitability (Trustworthiness Pillar):

  • Step 1 (System Equilibration): Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Step 2 (System Suitability Test - SST): Inject the racemic mixture of N-Trityl-DL-leucine. The system is deemed suitable for analysis only if the resolution (Rs) between the L- and D-enantiomer peaks is greater than 1.5. This step is non-negotiable and validates that the column and mobile phase can perform the required separation.[6]
  • Step 3 (Identification): Inject the individual L- and D-enantiomer standards to confirm their respective retention times.
  • Step 4 (Sample Analysis): Inject the N-alpha-Trityl-L-leucine sample to be tested.
  • Step 5 (Bracketing): Re-inject the SST standard after a set number of sample injections to ensure the system's performance has not drifted.
Data Analysis and Calculation

The enantiomeric excess (% e.e.) is calculated from the peak areas in the chromatogram of the test sample using the following formula:

% e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Where Area_L is the peak area of the major L-enantiomer and Area_D is the peak area of the minor D-enantiomer. The limit of quantitation (LOQ) for the undesired D-enantiomer must be established during method validation, with typical requirements being ≤0.1%.[3]

Visual Workflow: Chiral HPLC Analysis

The following diagram illustrates the logical flow for a robust, self-validating chiral HPLC analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (Test Sample, Racemic SST) HPLCSys HPLC System Setup (Column, Mobile Phase) SST System Suitability Test (SST) Inject Racemic Mixture HPLCSys->SST Decision SST Pass? (Resolution > 1.5) SST->Decision SampleRun Analyze N-Trityl-L-leucine Sample Decision->SampleRun Yes Fail FAIL: Troubleshoot System Decision->Fail No DataProc Peak Integration & Identification SampleRun->DataProc Calc Calculate % Enantiomeric Excess Report Result DataProc->Calc NMR_Mechanism cluster_input 1. Enantiomeric Mixture in Solution cluster_interaction 2. Formation of Diastereomeric Complexes cluster_output 3. Spectroscopic Differentiation L_Leu N-Trityl-L-leucine ComplexL Diastereomer 1: [(L-Leu)-(R)-CSA] L_Leu->ComplexL D_Leu N-Trityl-D-leucine ComplexD Diastereomer 2: [(D-Leu)-(R)-CSA] D_Leu->ComplexD CSA (R)-Chiral Solvating Agent (Enantiopure) CSA->ComplexL CSA->ComplexD Result Spectroscopically Distinct (Different Chemical Shifts) ComplexL->Result ComplexD->Result Spectrum NMR Spectrum Shows Two Resolvable Signals Result->Spectrum

Sources

Validation

A Researcher's Guide to the FTIR Spectroscopy of N-alpha-Trityl-L-leucine Diethylamine

For professionals in peptide synthesis and drug development, the precise characterization of protected amino acids is non-negotiable. N-alpha-Trityl-L-leucine diethylamine is a crucial building block where the bulky trit...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in peptide synthesis and drug development, the precise characterization of protected amino acids is non-negotiable. N-alpha-Trityl-L-leucine diethylamine is a crucial building block where the bulky trityl group protects the alpha-amino functionality of leucine. The formation of a diethylamine salt enhances its handling and solubility properties. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and indispensable tool for verifying the structural integrity of this compound, confirming both the presence of the protecting group and the successful formation of the amine salt.

This guide provides an in-depth analysis of the FTIR spectrum of N-alpha-Trityl-L-leucine diethylamine, breaking down its spectral features by molecular component. It offers a comparative look against its precursors and common alternatives and provides a robust experimental protocol for data acquisition.

Part 1: Deconstructing the Spectrum - A Component-Based Analysis

The FTIR spectrum of N-alpha-Trityl-L-leucine diethylamine is a composite of the vibrational modes of its three core components: the trityl protecting group, the L-leucine backbone, and the diethylammonium counter-ion. Understanding the characteristic absorptions of each part is key to interpreting the full spectrum.

The Trityl (Triphenylmethyl) Group

The trityl group is a large, sterically hindering moiety composed of three phenyl rings attached to a single carbon. Its presence is confirmed by several distinct peaks in the FTIR spectrum. The significant steric bulk of the trityl group can be advantageous in synthesis, as it can help disrupt peptide aggregation, a common issue with long or hydrophobic sequences.[1]

  • Aromatic C-H Stretch: A series of medium to weak bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations on the benzene rings.

  • Aromatic C=C Stretching: Multiple sharp peaks of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the stretching of carbon-carbon double bonds within the phenyl rings.

  • C-H Out-of-Plane Bending: Strong, sharp absorption bands are expected in the fingerprint region, specifically between 750-700 cm⁻¹ and 710-690 cm⁻¹, which are highly characteristic of monosubstituted benzene rings.

The L-Leucine Backbone

As a branched-chain amino acid, leucine contributes characteristic aliphatic and carboxylic acid-derived vibrations.[2]

  • Aliphatic C-H Stretch: Strong absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the isobutyl side chain.[2]

  • Carboxylate Anion (COO⁻) Stretch: This is the most critical feature confirming salt formation. Instead of a sharp carbonyl (C=O) peak from a carboxylic acid around 1700-1725 cm⁻¹, the spectrum will show a very strong, broad asymmetric stretching band around 1600-1550 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹.[2]

The Diethylammonium Ion

The diethylamine acts as a base, deprotonating the carboxylic acid of the N-Trityl-L-leucine. The resulting diethylammonium cation has its own spectral signature.

  • N-H Stretch: The N-H bonds of the secondary ammonium ion (R₂NH₂⁺) give rise to a broad, strong absorption band typically in the 3000-2800 cm⁻¹ region, often overlapping with the C-H stretching bands.[3]

  • N-H Bend: An absorption of medium intensity is expected around 1600-1500 cm⁻¹, resulting from the bending vibration of the N-H bonds.[3]

  • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines appears as a medium or weak band in the 1250-1020 cm⁻¹ range.[3]

Part 2: The Composite Spectrum and Key Identifiers

By combining the features of its components, we can predict the key absorption bands for N-alpha-Trityl-L-leucine diethylamine. The table below summarizes these expected peaks and their assignments, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComponent Origin
3100 - 3000Medium-WeakAromatic C-H StretchTrityl Group
3000 - 2800Strong, BroadN-H Stretch (Ammonium)Diethylammonium
2960 - 2850StrongAliphatic C-H StretchLeucine & Diethylammonium
~1600 - 1550Strong, BroadAsymmetric COO⁻ Stretch & N-H BendLeucine & Diethylammonium
~1500 - 1450Medium-WeakAromatic C=C StretchTrityl Group
~1400MediumSymmetric COO⁻ StretchLeucine
~1220Medium-WeakC-N StretchDiethylammonium
750 - 690Strong, SharpAromatic C-H Out-of-Plane BendTrityl Group

Trustworthiness Check: The definitive proof of structure lies in what is present and what is absent. The presence of the strong carboxylate (COO⁻) band near 1600 cm⁻¹ coupled with the complete absence of a sharp carboxylic acid (COOH) carbonyl (C=O) band around 1700 cm⁻¹ validates the successful formation of the diethylamine salt.

Part 3: Comparative Analysis - Distinguishing from Alternatives

Objective comparison against precursor materials and alternative reagents is crucial for quality control.

Comparison with Precursors

The most significant spectral change occurs during the salt formation.

CompoundKey Peak (cm⁻¹)Interpretation
N-alpha-Trityl-L-leucine (Free Acid) ~1710Strong, sharp C=O stretch of the carboxylic acid.
Diethylamine ~3288Single, sharp N-H stretch of a secondary amine.[3]
N-alpha-Trityl-L-leucine Diethylamine ~1580Strong, broad COO⁻ stretch, indicating salt formation.
Comparison with Fmoc-L-leucine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common N-alpha protecting group in peptide synthesis. Its FTIR spectrum is distinctly different from a trityl-protected amino acid.

CompoundKey Differentiating Peaks (cm⁻¹)Interpretation
N-alpha-Trityl-L-leucine Diethylamine 3100-3000 (Aromatic C-H), 750-690 (Aromatic OOP Bend)Characteristic of monosubstituted phenyl rings.
Fmoc-L-leucine ~1710 (Carboxylic C=O), ~1690 (Carbamate C=O)Shows two distinct carbonyl peaks: one for the carboxylic acid and one for the Fmoc group's carbamate linkage.[2]

This comparison highlights how FTIR can easily distinguish between different protection strategies based on the unique vibrational signatures of the protecting groups.

Part 4: Experimental Protocol for FTIR Data Acquisition

This section details a standardized protocol for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning (Causality: Contamination Removal): Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol. This prevents cross-contamination from previous samples and ensures the background spectrum is accurate.

  • Background Spectrum Acquisition (Causality: Interference Correction): With the clean, empty ATR accessory in place, run a background scan. This critical step measures the ambient spectrum (atmosphere, instrument optics, and the ATR crystal itself). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the N-alpha-Trityl-L-leucine diethylamine powder (typically 1-5 mg) directly onto the center of the ATR crystal.

  • Applying Pressure (Causality: Ensuring Good Contact): Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. Insufficient contact will result in a weak spectrum with poor signal-to-noise.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum. Use the software to label the peak positions (in cm⁻¹) of significant absorption bands and compare them to the reference data provided in this guide to confirm the compound's identity and purity.

  • Final Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in Step 2.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum (16-32 Scans) Clean->Background Apply_Sample Apply Powder Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum (16-32 Scans) Apply_Pressure->Acquire_Sample Analyze Analyze Spectrum (Peak Picking & Comparison) Acquire_Sample->Analyze Final_Clean Clean ATR Crystal Analyze->Final_Clean End End Final_Clean->End

Caption: ATR-FTIR analysis workflow for solid samples.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural verification of N-alpha-Trityl-L-leucine diethylamine. By systematically analyzing the characteristic absorption bands of the trityl group, the leucine backbone, and the diethylammonium counter-ion, researchers can confidently confirm the identity of the compound. The key diagnostic feature is the presence of a strong carboxylate anion stretch near 1600 cm⁻¹ and the corresponding absence of a carboxylic acid carbonyl peak, which unequivocally validates the formation of the amine salt. This guide provides the foundational data and protocols necessary for drug development professionals to ensure the quality and integrity of this vital synthetic building block.

References

  • Vertex AI Search. (n.d.). IR: amines. Retrieved March 17, 2026.
  • Vertex AI Search. (2026, March 13). Spectral Characteristics and Analysis Methods of L-Leucine.
  • ResearchGate. (n.d.). FTIR spectrum of L-leucine prepared on filter paper. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-leucine in its original form. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of DM1 L-leucine prepared on filter paper. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectrum of two DIL compared with diethylamine. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

  • SpectraBase. (n.d.). Diethylamine - Optional[FTIR] - Spectrum. Retrieved March 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Diethylamine, hydrochloride. Retrieved March 17, 2026, from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved March 17, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of nano-cotton and nano-cotton-trityl fibers. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved March 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Leucine. Retrieved March 17, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 27.16 - Technical Brief - Capping and Trityl-protected Amino-Modifiers. Retrieved March 17, 2026, from [Link]

  • PMC. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved March 17, 2026, from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved March 17, 2026, from [Link]

  • Physical Chemistry Laboratory Server. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). Recent Applications of Bifunctional Trityl Groups. Retrieved March 17, 2026, from [Link]

  • Digital CSIC. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). -FTIR spectra of leucine. [Download Scientific Diagram]. Retrieved March 17, 2026, from [Link]

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